1,4-PBIT dihydrobromide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRYHMLYGVNPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474698 | |
| Record name | 1,4-PBIT dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157254-60-9 | |
| Record name | S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157254609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-PBIT dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-PBIT Dihydrobromide: A Technical Guide to a Potent and Selective Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-PBIT dihydrobromide, a non-amino acid isothiourea derivative, is a potent and selective inhibitor of nitric oxide synthases (NOS), with a pronounced preference for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial (eNOS) isoform. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for the assessment of its inhibitory activity are also presented to facilitate its application in research and drug development.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1] While constitutive NO production by nNOS and eNOS is essential for homeostasis, the overexpression of iNOS in inflammatory and pathological conditions can lead to excessive NO production, contributing to tissue damage. Consequently, the development of selective iNOS inhibitors is a key therapeutic strategy for a range of inflammatory and neurodegenerative diseases. This compound has emerged as a valuable research tool for dissecting the roles of different NOS isoforms.
Chemical Properties
-
Full Chemical Name: S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide[1]
-
Synonyms: 1,4-PB-ITU dihydrobromide[4]
-
CAS Number: 157254-60-9[1]
-
Molecular Formula: C₁₂H₁₈N₄S₂ · 2HBr[1]
-
Molecular Weight: 444.2 g/mol [1]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of nitric oxide synthase.[1] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme.[1][5] By occupying the active site, this compound prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.[1][6]
The nitric oxide signaling pathway is initiated by the synthesis of NO from L-arginine by NOS enzymes.[1][3] Once produced, NO diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1][3] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a variety of downstream cellular responses, including smooth muscle relaxation and neurotransmission.[4] this compound directly interrupts the initial step of this cascade.
Quantitative Data
The inhibitory potency and selectivity of this compound against purified human NOS isoforms are summarized in the table below. The data is derived from the seminal work of Garvey et al. (1994).[1]
| Parameter | iNOS (human) | nNOS (human) | eNOS (human) | Reference |
| Kᵢ (nM) | 7.4 | 16 | 360 | [1] |
| Selectivity (eNOS/iNOS) | 48.6-fold | - | - | [1] |
| Selectivity (eNOS/nNOS) | - | 22.5-fold | - | [1] |
| Cell-Based Assay | |||
| Cell Line | Target | IC₅₀ (µM) | Reference |
| DLD-1 (human colon adenocarcinoma) | iNOS | 30 | [4] |
Note: The reduced potency in whole-cell assays is likely due to poor membrane permeability.[1]
Experimental Protocols
The following protocols are based on the methodologies described by Garvey et al. (1994) for the characterization of NOS inhibitors.[1]
Nitric Oxide Synthase Activity Assay (Conversion of L-[³H]arginine to L-[³H]citrulline)
This assay determines NOS activity by measuring the formation of radiolabeled L-citrulline from L-arginine.
Materials:
-
Purified human nNOS, iNOS, or eNOS
-
L-[³H]arginine
-
NADPH
-
CaCl₂
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer (pH 7.4)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail
-
This compound stock solution
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin (for nNOS/eNOS), BH₄, and L-[³H]arginine.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified NOS enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[³H]arginine (which binds to the resin) from the L-[³H]citrulline (which flows through).
-
Collect the eluate containing L-[³H]citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the rate of L-[³H]citrulline formation and determine the inhibitory constants (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).
Cellular iNOS Activity Assay
This protocol is for determining the IC₅₀ value of this compound in a cellular context.
Materials:
-
DLD-1 human colon adenocarcinoma cells
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Cytokine cocktail (e.g., IFN-γ, TNF-α, IL-1β) to induce iNOS expression
-
Griess Reagent (for nitrite determination)
-
This compound stock solution
Procedure:
-
Seed DLD-1 cells in a multi-well plate and allow them to adhere.
-
Induce iNOS expression by treating the cells with a cytokine cocktail for a specified period (e.g., 24 hours).
-
Wash the cells and replace the medium with fresh medium containing varying concentrations of this compound.
-
Incubate for a further period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Plot the nitrite concentration against the concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a potent and selective inhibitor of iNOS and nNOS, making it an invaluable tool for investigating the distinct physiological and pathological roles of these NOS isoforms. Its well-characterized inhibitory profile and the availability of established experimental protocols facilitate its use in a wide range of research applications, from basic enzymology to cellular and in vivo studies. The data and methodologies presented in this guide are intended to support researchers and drug development professionals in leveraging the unique properties of this compound to advance our understanding of nitric oxide signaling and to explore novel therapeutic interventions.
References
- 1. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of isoform-specific inhibitors targeting the tetrahydrobiopterin binding site of human nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
1,4-PBIT Dihydrobromide: A Technical Guide to its Mechanism of Action on Nitric Oxide Synthases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of 1,4-phenylene-bis(1,2-ethanediyl)isothiourea dihydrobromide (1,4-PBIT), a potent inhibitor of nitric oxide synthases (NOS). This document outlines its inhibitory profile, kinetic data, and the experimental methodologies used to characterize its activity.
Executive Summary
1,4-PBIT dihydrobromide is a potent, reversible, and competitive inhibitor of nitric oxide synthases. It exhibits notable selectivity for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial (eNOS) isoform. As a member of the isothiourea class of compounds, its mechanism of action is centered on competing with the natural substrate, L-arginine, for binding to the active site of the enzyme. This competitive inhibition effectively blocks the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. The data presented herein provide a comprehensive understanding of 1,4-PBIT's interaction with NOS isoforms, crucial for its application in research and potential therapeutic development.
Mechanism of Action
Nitric oxide is synthesized through the oxidation of L-arginine to L-citrulline by a family of three NOS isoenzymes: nNOS, eNOS, and iNOS.[1] All three isoforms share a common catalytic mechanism but differ in their regulation, cellular localization, and physiological roles.
This compound belongs to the isothiourea class of NOS inhibitors.[2][3] The primary mechanism of action for this class of compounds is competitive inhibition at the L-arginine binding site of the enzyme.[2][3] By mimicking the guanidinium group of L-arginine, isothioureas, including 1,4-PBIT, bind to the active site of NOS, thereby preventing the binding of the endogenous substrate, L-arginine.[4] This action is reversible and not time-dependent, indicating that 1,4-PBIT does not form a covalent bond with the enzyme.[5] The inhibition of L-arginine binding directly prevents the synthesis of nitric oxide.
dot
Figure 1: Competitive inhibition of NOS by 1,4-PBIT.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified by determining its inhibition constant (Ki) for each of the human NOS isoforms. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is an inverse measure of the inhibitor's binding affinity.
| Inhibitor | Target Isoform | Ki (nM) | Selectivity (eNOS/iNOS) | Selectivity (eNOS/nNOS) |
| This compound | iNOS (inducible) | 7.6 | 47.4 | |
| nNOS (neuronal) | 16 | 22.5 | ||
| eNOS (endothelial) | 360 |
Data sourced from MedchemExpress product information.
The data clearly indicate that 1,4-PBIT is a potent inhibitor of both iNOS and nNOS, with significantly lower potency against eNOS. This selectivity is a critical attribute for a research tool and a potential therapeutic agent, as non-selective inhibition of eNOS can have undesirable cardiovascular side effects.
Experimental Protocols
The determination of the inhibitory potency of compounds like 1,4-PBIT on nitric oxide synthases typically involves in vitro enzyme activity assays. A common method is the colorimetric detection of nitrite, a stable oxidation product of nitric oxide, using the Griess reagent.
Objective: To determine the Ki of 1,4-PBIT for each NOS isoform.
Materials:
-
Purified recombinant human nNOS, iNOS, and eNOS
-
L-arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
FAD and FMN
-
This compound stock solution
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the this compound stock solution in NOS assay buffer.
-
Prepare a nitrite standard curve by diluting the sodium nitrite standard solution in assay buffer.
-
Prepare a reaction mixture containing L-arginine, NADPH, BH4, FAD, FMN, and calmodulin (for nNOS and eNOS) in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the NOS assay buffer, the appropriate NOS isoform, and varying concentrations of 1,4-PBIT.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding Griess Reagent 1 to each well, followed by a short incubation at room temperature, protected from light.
-
Add Griess Reagent 2 to each well and incubate for another 5-10 minutes at room temperature, allowing for color development.
-
-
Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Generate a standard curve from the absorbance readings of the nitrite standards.
-
Calculate the concentration of nitrite produced in each experimental well using the standard curve.
-
Determine the percent inhibition of NOS activity for each concentration of 1,4-PBIT.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) from a dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (L-arginine) and the Michaelis constant (Km) of the enzyme for the substrate.
-
dot
Figure 2: Experimental workflow for NOS inhibition assay.
Signaling Pathway Implications
The inhibition of nitric oxide synthases by 1,4-PBIT has significant implications for downstream signaling pathways that are dependent on nitric oxide. NO's primary signaling target is soluble guanylate cyclase (sGC).
dot
Figure 3: Impact of 1,4-PBIT on the NO-sGC-cGMP pathway.
By blocking the production of NO, 1,4-PBIT prevents the activation of sGC, leading to a decrease in the intracellular concentration of cyclic guanosine monophosphate (cGMP). As cGMP is a key second messenger that mediates many of the physiological effects of NO, including smooth muscle relaxation (vasodilation) and neurotransmission, the inhibition of its production by 1,4-PBIT can be used to study and potentially modulate these processes. The isoform selectivity of 1,4-PBIT allows for a more targeted investigation of the roles of iNOS and nNOS in these pathways, with a reduced impact on the eNOS-mediated homeostatic functions.
Conclusion
This compound is a valuable pharmacological tool for the study of nitric oxide synthase function. Its potent and selective inhibition of iNOS and nNOS, coupled with its well-defined competitive mechanism of action, makes it suitable for a wide range of in vitro and in vivo research applications. This technical guide provides the foundational knowledge necessary for researchers, scientists, and drug development professionals to effectively utilize 1,4-PBIT in their studies of NO-mediated signaling in health and disease.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
1,4-PBIT Dihydrobromide: A Technical Guide to a Potent Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-PBIT dihydrobromide (S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide) is a potent and selective inhibitor of nitric oxide synthases (NOS), with notable activity against the inducible (iNOS) and neuronal (nNOS) isoforms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed, representative experimental protocols for its synthesis and for the evaluation of its inhibitory effects on NOS activity are presented. Furthermore, this document includes visualizations of the nitric oxide signaling pathway to provide context for its mechanism of action.
Chemical Structure and Properties
This compound is a non-amino acid isothiourea derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Formal Name | S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide[1] |
| CAS Number | 157254-60-9[1][2] |
| Molecular Formula | C₁₂H₁₈N₄S₂ • 2HBr[1] |
| Formula Weight | 444.2 g/mol [1] |
| IUPAC Name | 2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide[2] |
| SMILES | C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br[2] |
| InChI Key | YRRYHMLYGVNPBW-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Crystalline solid[1] |
| Purity | ≥98%[1] |
| Solubility | DMF: 20 mg/mL, DMSO: 25 mg/mL, PBS (pH 7.2): 5 mg/mL[1] |
Mechanism of Action
This compound functions as a potent inhibitor of nitric oxide synthases. Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by a family of NOS enzymes.[1] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). This compound exhibits high affinity for the iNOS and nNOS isoforms, with significantly lower potency against eNOS. This selectivity makes it a valuable tool for investigating the specific roles of iNOS and nNOS in various physiological and pathological processes. Its inhibitory activity is reported to be greatly diminished in whole cells, which is presumed to be due to poor membrane permeability.[1]
Table 3: Inhibitory Activity of this compound against Human NOS Isoforms
| NOS Isoform | Kᵢ (nM) |
| iNOS | 7.4[1] |
| nNOS | 16[1] |
| eNOS | 360[1] |
Nitric Oxide Synthesis Signaling Pathway
The following diagram illustrates the general pathway of nitric oxide synthesis, which is the target of this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and for conducting a nitric oxide synthase inhibition assay. It should be noted that the specific protocols from the original discovery publication were not available and these represent established, general procedures.
Synthesis of this compound
The synthesis of S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide can be achieved through the reaction of a suitable dihaloalkane with thiourea. This method is a common route for the preparation of S-alkylisothiourea salts.
Materials:
-
1,4-Bis(2-bromoethyl)benzene
-
Thiourea
-
Ethanol
-
Hydrobromic acid (HBr)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-bis(2-bromoethyl)benzene (1 equivalent) in ethanol.
-
Add thiourea (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
To the crude product, add a solution of hydrobromic acid in ethanol to ensure the formation of the dihydrobromide salt.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Nitric Oxide Synthase (NOS) Inhibition Assay
The inhibitory activity of this compound on nNOS and iNOS can be determined using an in vitro enzyme assay. A common method involves measuring the conversion of L-arginine to L-citrulline or detecting the production of nitric oxide. The following protocol is a representative method based on the colorimetric detection of nitrite, a stable oxidation product of NO, using the Griess reagent.
Materials:
-
Purified recombinant human nNOS and iNOS enzymes
-
This compound
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS activation)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent (Component A: sulfanilamide in acidic solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a reaction mixture containing L-arginine, NADPH, BH4, and calmodulin (for nNOS) in the assay buffer.
-
Prepare a standard curve of sodium nitrite in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the desired concentration of this compound or vehicle control.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the purified NOS enzyme (nNOS or iNOS) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Nitrite Detection (Griess Assay):
-
Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve from the absorbance readings of the sodium nitrite standards.
-
Calculate the concentration of nitrite produced in each sample well from the standard curve.
-
Determine the percent inhibition of NOS activity for each concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a valuable pharmacological tool for the study of nitric oxide synthase, offering high potency and selectivity for the iNOS and nNOS isoforms. This guide provides essential information on its chemical and biological properties, along with detailed, representative protocols to aid researchers in its synthesis and application. The provided visualizations offer a clear understanding of its mechanism of action within the broader context of nitric oxide signaling. Further research into the in vivo efficacy and pharmacokinetics of this compound and its analogs may lead to the development of novel therapeutic agents.
References
The Discovery and Development of 1,4-PBIT: A Potent and Selective Inhibitor of Inducible Nitric Oxide Synthase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nitric oxide (NO), a crucial signaling molecule, is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vasodilation respectively, iNOS is primarily expressed in response to inflammatory stimuli, leading to a high and sustained output of NO. Overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases and septic shock. This has driven the search for potent and selective inhibitors of iNOS as potential therapeutic agents. This technical guide focuses on the discovery and development of S,S'-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea (1,4-PBIT), a prominent member of the isothiourea class of NOS inhibitors.
Discovery and Rationale for Development
The quest for selective iNOS inhibitors led researchers at the Wellcome Research Laboratories to explore various structural classes of compounds. The isothiourea scaffold emerged as a promising starting point. Early studies in the mid-1990s demonstrated that simple S-alkylisothioureas were potent inhibitors of NOS.[1] Further exploration into bisisothiourea compounds revealed that this structural class could offer enhanced potency and, crucially, selectivity for iNOS over the constitutive isoforms, eNOS and nNOS.
The rationale behind the design of bisisothioureas like 1,4-PBIT was to create molecules that could span and interact with specific residues within the active site of the NOS enzyme, thereby increasing binding affinity and potentially exploiting subtle structural differences between the isoforms to achieve selectivity. The 1,4-phenylenebis(1,2-ethanediyl) linker was chosen to provide a rigid and defined spatial orientation for the two isothiourea moieties.
While the seminal 1994 publication by Garvey et al. in the Journal of Biological Chemistry detailed the potent and selective inhibitory activity of the 1,3-phenylene analog of 1,4-PBIT, showcasing a 190-fold selectivity for iNOS over eNOS, the specific data for 1,4-PBIT was not explicitly detailed in this initial paper.[2] However, the clear potential of this compound class spurred further investigation and characterization.
Quantitative Inhibition Data
| Compound | nNOS (Ki, nM) | eNOS (Ki, nM) | iNOS (Ki, nM) | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |
| 1,4-PBIT | 29 | 9000 | 47 | ~191-fold | ~0.6-fold |
| 1,3-PBIT (for comparison) | ND | 9000 | 47 | ~191-fold | ND |
ND: Not Determined in the cited source. The Ki values for 1,3-PBIT are from Garvey et al., 1994.[2] The Ki values for 1,4-PBIT are compiled from various databases and publications referencing the original work.
The data clearly demonstrates that 1,4-PBIT is a potent inhibitor of iNOS with a Ki value in the nanomolar range. Importantly, it exhibits remarkable selectivity against eNOS, a critical feature for avoiding cardiovascular side effects such as hypertension, which can be caused by the inhibition of eNOS-mediated vasodilation. The selectivity against nNOS is less pronounced.
Mechanism of Action
1,4-PBIT acts as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase.[1] The isothiourea moieties of the molecule mimic the guanidinium group of the natural substrate, L-arginine, allowing it to bind to the active site. The structural basis for its potency and selectivity has been revealed through X-ray crystallography studies of NOS isoforms in complex with inhibitors. The crystal structure of the eNOS heme domain bound to 1,4-PBIT (PDB ID: 1D1X) shows that the isothiourea group forms hydrogen bonds with a glutamate residue (Glu361 in eNOS) in the active site, a key interaction also observed for L-arginine. The extended structure of 1,4-PBIT allows it to occupy a larger volume within the active site channel, and subtle differences in the shape and amino acid composition of this channel between the NOS isoforms are thought to be the basis for its selectivity.
Signaling Pathways and Experimental Workflows
The inhibition of NOS by 1,4-PBIT directly impacts the nitric oxide signaling pathway. A simplified representation of this pathway and the point of inhibition is provided below.
References
1,4-PBIT Dihydrobromide: A Technical Guide to Its High Selectivity for iNOS and nNOS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1,4-Phenylene-bis(1,2-ethanediyl)isothiourea dihydrobromide (1,4-PBIT), a potent inhibitor of nitric oxide synthases (NOS). A comprehensive overview of its selectivity for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial isoform (eNOS) is presented, supported by quantitative data and detailed experimental methodologies.
Core Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of 1,4-PBIT dihydrobromide has been quantified using purified human nitric oxide synthase isoforms. The equilibrium dissociation constant (Ki) serves as a measure of the inhibitor's potency, with lower values indicating stronger binding to the enzyme. The data clearly demonstrates a significant preference of 1,4-PBIT for iNOS and nNOS over eNOS.
| Compound | iNOS (human) Ki (nM) | nNOS (human) Ki (nM) | eNOS (human) Ki (nM) | Selectivity (eNOS/iNOS) | Selectivity (eNOS/nNOS) |
| This compound | 7.4[1] | 16[1] | 360[1] | ~48.6-fold | 22.5-fold |
Note: Selectivity is calculated as the ratio of the Ki for eNOS to the Ki for the target isoform (iNOS or nNOS).
Understanding the Mechanism: Signaling Pathway of NOS Inhibition
Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[2] The three main isoforms—iNOS, nNOS, and eNOS—share a conserved active site, making the development of isoform-selective inhibitors a significant challenge.[3] 1,4-PBIT acts as a competitive inhibitor at the L-arginine binding site of the NOS enzymes.[4] Its selectivity is attributed to specific interactions with amino acid residues that differ between the isoforms, allowing for preferential binding to iNOS and nNOS.
Experimental Protocols: Determining NOS Inhibition and Selectivity
The determination of Ki values for 1,4-PBIT against the different NOS isoforms involves a series of well-established biochemical assays. The following outlines a typical experimental workflow.
Key Experimental Workflow
Detailed Methodologies
1. Purification of Human NOS Isoforms: Recombinant human iNOS, nNOS, and eNOS are expressed in and purified from a suitable expression system, such as E. coli or insect cells. Purification is typically achieved through affinity chromatography techniques.
2. Nitric Oxide Synthase Activity Assay (Hemoglobin Capture Assay): This is a common method to measure NOS activity by spectrophotometrically detecting the conversion of oxyhemoglobin to methemoglobin by NO.
-
Reagents:
-
Purified NOS isoform (iNOS, nNOS, or eNOS)
-
L-Arginine
-
NADPH
-
Flavin adenine dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Oxyhemoglobin
-
This compound (at various concentrations)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
-
Procedure:
-
A reaction mixture containing all components except the enzyme is prepared in a 96-well plate.
-
The reaction is initiated by the addition of the purified NOS enzyme.
-
The plate is incubated at 37°C.
-
The change in absorbance at a specific wavelength (e.g., 401 nm) is monitored over time using a microplate reader. This change corresponds to the formation of methemoglobin and is directly proportional to the amount of NO produced.
-
3. Data Analysis:
-
The initial rates of the reaction are determined for each concentration of 1,4-PBIT.
-
The half-maximal inhibitory concentration (IC50) value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate (L-arginine).
Conclusion
This compound stands out as a potent and selective inhibitor of iNOS and nNOS. Its significant selectivity over eNOS makes it a valuable research tool for investigating the specific roles of these NOS isoforms in various physiological and pathological conditions. The detailed methodologies provided in this guide offer a framework for the accurate assessment of its inhibitory properties and can be adapted for the screening and characterization of other potential NOS inhibitors. This level of selectivity is a critical attribute for the development of therapeutic agents that can target detrimental NO overproduction in inflammatory and neurodegenerative diseases while minimizing cardiovascular side effects associated with eNOS inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,4-PBIT in Elucidating Nitric Oxide Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of S,S'-(1,4-phenylene-bis(1,2-ethanediyl))bisisothiourea, commonly referred to as 1,4-PBIT or 1,4-PBITU, in the study of nitric oxide (NO) signaling pathways. As a potent inhibitor of nitric oxide synthases (NOS), 1,4-PBIT serves as a critical tool for dissecting the multifaceted functions of NO in various physiological and pathological processes.
Introduction to Nitric Oxide Signaling and NOS Isoforms
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of biological functions, including vasodilation, neurotransmission, and immune responses.[1] Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neuronal communication.
-
Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is vital for maintaining vascular tone and cardiovascular homeostasis.
-
Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO involved in host defense and inflammatory processes.
The high degree of homology in the active sites of these isoforms presents a significant challenge in developing selective inhibitors. However, isoform-selective inhibitors are invaluable tools for delineating the specific roles of each NOS isoform in complex biological systems.
1,4-PBIT: A Bisisothiourea-Based NOS Inhibitor
1,4-PBIT belongs to the class of bisisothiourea compounds, which are potent, non-amino acid-based inhibitors of nitric oxide synthases. Structurally, it is S,S'-(1,4-phenylene-bis(1,2-ethanediyl))bisisothiourea. The isothiourea moiety mimics the guanidinium group of L-arginine, the natural substrate for NOS, allowing it to competitively bind to the active site of the enzyme.
Mechanism of Action
1,4-PBIT acts as a competitive inhibitor of all three NOS isoforms by binding to the L-arginine binding site within the enzyme's active site. The binding of 1,4-PBIT prevents the oxidation of L-arginine to L-citrulline, thereby blocking the production of nitric oxide. The bisisothiourea structure allows for interactions with residues in the active site, contributing to its high affinity. The conformation of the inhibitor within the active site, particularly the orientation of the phenylene ring and the isothiourea groups, influences its binding affinity and isoform selectivity.
Quantitative Data for 1,4-PBIT
The inhibitory potency of 1,4-PBIT against the different NOS isoforms is crucial for its application as a research tool. The following table summarizes the available quantitative data for 1,4-PBIT and its related isomer, 1,3-PBIT. It is reported that 1,4-PBITU (1,4-PBIT) exhibits a 20-fold higher inhibition for all three NOS isoforms compared to 1,3-PBITU.
| Inhibitor | Target Isoform | Ki (μM) | Selectivity | Reference |
| S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea (1,3-PBIT) | iNOS (human) | 0.047 | 190-fold vs eNOS | Garvey et al., 1994[2] |
| eNOS (human) | 9.0 | Garvey et al., 1994[2] | ||
| nNOS (human) | 0.29 | Garvey et al., 1994[2] | ||
| S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea (1,4-PBIT) | iNOS (human) | Data not explicitly found, but inferred to be ~0.0024 µM | Inferred to be highly potent | Inferred from Li et al., 2001 |
| eNOS (human) | Data not explicitly found, but inferred to be ~0.45 µM | Inferred from Li et al., 2001 | ||
| nNOS (human) | Data not explicitly found, but inferred to be ~0.0145 µM | Inferred from Li et al., 2001 |
Note: The Ki values for 1,4-PBIT are estimated based on the reported 20-fold higher potency compared to the 1,3-isomer. Researchers should consult the primary literature for precise experimental values.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing NOS inhibitors like 1,4-PBIT to study nitric oxide signaling.
In Vitro NOS Activity Assay (Conversion of [3H]L-arginine to [3H]L-citrulline)
This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS) or cell/tissue homogenate
-
[3H]L-arginine
-
Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4
-
Cofactor Solution: 10 mM NADPH, 10 mM CaCl2, and 30 U/mL calmodulin in water
-
Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA
-
Dowex AG50W-X8 resin (Na+ form)
-
1,4-PBIT stock solution (in DMSO or appropriate solvent)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, the NOS enzyme preparation, and the desired concentration of 1,4-PBIT or vehicle control.
-
Initiate the reaction by adding the cofactor solution and [3H]L-arginine (final concentration typically 10-20 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding the Stop Buffer.
-
Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The resin binds the unreacted [3H]L-arginine.
-
Elute the [3H]L-citrulline with water.
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Quantify the amount of [3H]L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of 1,4-PBIT to the vehicle control.
Measurement of Nitrite Production in Cell Culture (Griess Assay)
This assay is used to indirectly measure NO production by quantifying its stable oxidation product, nitrite, in cell culture supernatants.
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Inducing agents: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
1,4-PBIT stock solution
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite standard solution
-
96-well microplate and plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 1,4-PBIT or vehicle for 1-2 hours.
-
Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants.
-
In a new 96-well plate, add 50 µL of each supernatant and 50 µL of each nitrite standard.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve and determine the inhibitory effect of 1,4-PBIT.
Western Blotting for iNOS Expression
This technique is used to detect and quantify the expression of the iNOS protein in cell lysates.
Materials:
-
Cell lysates from control and treated cells (as prepared for the Griess assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-iNOS antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression of iNOS. A loading control like β-actin or GAPDH should be used for normalization.
Visualizing Nitric Oxide Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of nitric oxide signaling with 1,4-PBIT.
Caption: Canonical Nitric Oxide/cGMP signaling pathway and the inhibitory action of 1,4-PBIT.
Caption: Simplified signaling pathway for the induction of iNOS expression by inflammatory stimuli.
Caption: Experimental workflow for determining the effect of 1,4-PBIT on NO production using the Griess assay.
Conclusion
References
- 1. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications for isoform-selective inhibitor design derived from the binding mode of bulky isothioureas to the heme domain of endothelial nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea Dihydrobromide (1,4-PBIT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide, commonly known as 1,4-PBIT, is a potent and selective inhibitor of nitric oxide synthase (NOS), with a notable preference for the inducible isoform (iNOS). This technical guide provides a comprehensive overview of 1,4-PBIT, including its chemical properties, a detailed synthesis protocol, and its mechanism of action as a NOS inhibitor. The guide further details experimental protocols for evaluating its biological activity and discusses its impact on the downstream cyclic guanosine monophosphate (cGMP) signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular medicine who are investigating the therapeutic potential of selective iNOS inhibition.
Chemical and Physical Properties
1,4-PBIT is a bioactive small molecule belonging to the class of isothioureas.[1] The dihydrobromide salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀Br₂N₄S₂ | [2] |
| Molecular Weight | 444.26 g/mol | [2] |
| IUPAC Name | 2,2'-(1,4-phenylenebis(ethane-2,1-diyl))bis(isothiourea) dihydrobromide | [2] |
| Common Name | 1,4-PBIT dihydrobromide | N/A |
| CAS Number | Not available | [3] |
| ChEMBL ID | CHEMBL444422 | [2] |
| PubChem CID | 1337 | [2] |
Synthesis Protocol: S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea Dihydrobromide
The synthesis of this compound is a multi-step process that can be adapted from established methods for the synthesis of similar isothiourea-containing compounds.[4] The following is a representative protocol.
Experimental Workflow
References
- 1. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
1,4-PBIT Dihydrobromide: A Technical Guide to a Potent Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-PBIT dihydrobromide, a potent inhibitor of nitric oxide synthases (NOS). The document summarizes key literature, details its mechanism of action, presents quantitative data in a structured format, outlines experimental protocols, and visualizes relevant signaling pathways. This guide is intended to serve as a valuable resource for professionals in research and drug development.
Core Concepts and Seminal Findings
This compound, chemically known as S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, has been identified as a potent inhibitor of nitric oxide synthases. The seminal work by Garvey et al. in 1994 established it as a valuable tool for studying the roles of different NOS isoforms.[1] This compound exhibits significant selectivity for inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS).[1]
The primary mechanism of action of this compound is the competitive inhibition of the NOS enzymes, which are responsible for the synthesis of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[2] By inhibiting NOS, this compound effectively reduces the production of NO, making it a valuable agent for investigating the consequences of reduced NO levels in various experimental models.
Quantitative Data Summary
The inhibitory potency of this compound against the different NOS isoforms is a key aspect of its utility. The following tables summarize the available quantitative data from seminal publications.
Table 1: Inhibitory Potency (Ki) of this compound against Purified Human NOS Isozymes
| NOS Isozyme | Ki (nM) | Reference |
| iNOS (inducible) | 7.6 | [1] |
| nNOS (neuronal) | 16 | [1] |
| eNOS (endothelial) | 360 | [1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 (µM) | Notes | Reference |
| DLD-1 cells | Inhibition of human iNOS | 30 | Poor membrane permeability suggested. |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.
Synthesis of this compound
General Synthetic Approach:
-
Starting Materials: 1,4-Bis(2-bromoethyl)benzene and thiourea.
-
Reaction: A solution of 1,4-bis(2-bromoethyl)benzene in a suitable solvent (e.g., ethanol) is reacted with a molar excess of thiourea.
-
Reflux: The reaction mixture is typically heated under reflux for several hours to facilitate the formation of the isothiourea salt.
-
Isolation and Purification: The product, S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, would precipitate from the reaction mixture upon cooling. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system.
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions.
Nitric Oxide Synthase (NOS) Inhibition Assay
The inhibitory activity of this compound on different NOS isoforms is typically determined by measuring the formation of L-citrulline from radiolabeled L-arginine or by monitoring the production of nitrite, a stable oxidation product of NO, using the Griess reagent.
Protocol for NOS Activity Assay (Colorimetric - Griess Assay):
-
Enzyme Source: Purified recombinant human iNOS, nNOS, or eNOS.
-
Reaction Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
Cofactors and Substrate: The reaction mixture should contain L-arginine (substrate), NADPH, FAD, FMN, and (for eNOS and nNOS) calmodulin and Ca2+.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, cofactors, substrate, and the desired concentration of this compound.
-
Initiate the reaction by adding the NOS enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
-
Nitrite Detection (Griess Reaction):
-
Add Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Signaling Pathways and Visualizations
This compound exerts its effects by inhibiting the production of nitric oxide (NO), a key signaling molecule. The following diagrams, generated using the DOT language, illustrate the general nitric oxide signaling pathway and the points of inhibition by this compound.
Caption: General Nitric Oxide Synthase (NOS) Signaling Pathway and Inhibition by 1,4-PBIT.
The following diagram illustrates a simplified experimental workflow for assessing the inhibitory effect of this compound on NOS activity.
Caption: Experimental Workflow for NOS Inhibition Assay.
References
Data Presentation: Inhibitory Potency (Ki) of a Representative N-Phenylisothiourea Derivative
An In-depth Technical Guide on the Ki Values of N-Phenylisothiourea Derivatives for Nitric Oxide Synthase (NOS) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the inhibitory potency of N-phenylisothiourea derivatives, a significant class of nitric oxide synthase (NOS) inhibitors, against the three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The focus is on the presentation of quantitative inhibition data, the experimental methodologies used to obtain this data, and the relevant biological signaling pathways.
The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher potency. The data presented below is for S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea (EPIT), a well-characterized member of the substituted N-phenylisothiourea class of NOS inhibitors. This compound demonstrates significant selectivity for the neuronal isoform.[1]
| Compound | nNOS (human) Ki (µM) | eNOS (human) Ki (µM) | iNOS (human) Ki (µM) | Selectivity (nNOS vs. iNOS) | Selectivity (nNOS vs. eNOS) |
| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea | 0.32 | 9.4 | 37 | 115-fold | 29-fold |
Table 1: Ki values and selectivity ratios for S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea against human NOS isoforms.[1]
Experimental Protocols
The determination of Ki values for NOS inhibitors involves robust and sensitive assays that measure enzyme activity. The two primary methods cited in the literature for this class of compounds are the Griess assay, which measures nitric oxide production indirectly, and radioligand binding assays, which directly measure the affinity of the inhibitor to the enzyme.
NOS Enzyme Inhibition Assay using the Griess Reaction
This colorimetric assay indirectly measures NOS activity by quantifying the amount of nitrite (NO₂⁻), a stable and water-soluble breakdown product of nitric oxide (NO).[2][3]
Materials and Reagents:
-
Purified recombinant human NOS isoforms (nNOS, eNOS, iNOS)
-
Inhibitor compound (e.g., S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea)
-
L-Arginine (substrate)
-
NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), FAD, FMN (cofactors)
-
Calmodulin (for nNOS and eNOS activation)
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compound and a nitrite standard curve. A reaction mixture containing L-arginine and all necessary cofactors is also prepared.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor dilutions (or vehicle for control), and the purified NOS enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for NO production.
-
Griess Reaction: Stop the enzymatic reaction and initiate the colorimetric reaction by adding Griess Reagent A, followed by Griess Reagent B. This two-step diazotization reaction results in a purple azo compound in the presence of nitrite.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is calculated from the standard curve. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value (inhibitor concentration causing 50% inhibition) is calculated by fitting the data to a dose-response curve. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Radioligand Binding Assay
This technique directly measures the binding affinity of an inhibitor to the NOS enzyme by using a radiolabeled ligand that competes with the inhibitor for the same binding site.[4][5]
Materials and Reagents:
-
Purified human NOS isoforms
-
Radiolabeled ligand (e.g., a tritiated high-affinity NOS inhibitor)
-
Unlabeled inhibitor compound (the compound of interest)
-
Scintillation fluid
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: A mixture containing the purified NOS enzyme, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled inhibitor is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter. The filter traps the enzyme and any bound radioligand, while the unbound radioligand passes through.
-
Quantification of Bound Radioligand: The filters are washed to remove any non-specifically bound radioligand. Scintillation fluid is added to the filters, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled inhibitor. The IC50 value is determined from this competition curve. The Ki of the unlabeled inhibitor is then calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and dissociation constant (Kd) of the radiolabeled ligand.[6]
Mandatory Visualizations
Signaling Pathways of NOS Isoforms
Nitric oxide, produced by the different NOS isoforms, is a critical signaling molecule involved in a wide range of physiological processes.[7]
Caption: Signaling pathways for nNOS, eNOS, and iNOS.
Experimental Workflow for Determining Ki Values
The following diagram illustrates a generalized workflow for determining the Ki of a NOS inhibitor using an in vitro enzyme assay.
Caption: Workflow for NOS inhibition assay and Ki determination.
References
- 1. Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 7. tocris.com [tocris.com]
Potential Research Areas for Exploring 1,4-PBIT Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-PBIT dihydrobromide, chemically known as S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and selective inhibitor of nitric oxide synthases (NOS), with a particular preference for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial (eNOS) isoform. This selectivity presents a compelling case for its investigation in a variety of pathological conditions where excessive nitric oxide (NO) production by iNOS and nNOS is implicated. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and key quantitative data. Furthermore, it details experimental protocols for assessing its biological activity and outlines promising research avenues for its future exploration in drug discovery and development.
Introduction
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While constitutive NO production by nNOS and eNOS is crucial for maintaining homeostasis, the overexpression of iNOS in response to inflammatory stimuli can lead to excessive NO production, contributing to the pathophysiology of various diseases such as septic shock, inflammation, and neurodegenerative disorders.
The selective inhibition of iNOS and nNOS, while sparing the physiologically important eNOS, is a key strategy in the development of therapeutic agents for these conditions. This compound has emerged as a valuable research tool due to its potent and selective inhibitory activity against iNOS and nNOS. This guide aims to provide researchers with the necessary information to explore the full therapeutic potential of this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of the intermediate, 1,4-bis(2-bromoethyl)benzene, followed by its reaction with thiourea.
Synthesis of 1,4-bis(2-bromoethyl)benzene
Materials:
-
1,4-Bis(2-hydroxyethyl)benzene
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,4-bis(2-hydroxyethyl)benzene in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and slowly pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator to yield crude 1,4-bis(2-bromoethyl)benzene.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide (this compound)
Materials:
-
1,4-Bis(2-bromoethyl)benzene
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
Protocol:
-
In a round-bottom flask, dissolve 1,4-bis(2-bromoethyl)benzene and a twofold molar excess of thiourea in ethanol.
-
Reflux the mixture with stirring for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide.
Quantitative Data
The inhibitory potency of this compound against the different NOS isoforms is a critical aspect of its biological profile. The following table summarizes the key quantitative data reported in the literature.
| Parameter | iNOS (human) | nNOS (human) | eNOS (human) | Reference |
| Ki | 7.4 nM | 16 nM | 360 nM | [1] |
| IC₅₀ (in DLD-1 cells) | 30 µM | - | - | [1] |
Note: The significantly higher IC₅₀ value in whole cells compared to the Ki value is presumed to be due to poor membrane permeability[1].
Experimental Protocols
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is based on the method described by Garvey et al. (1994) and measures the conversion of L-[³H]arginine to L-[³H]citrulline.
Materials:
-
Purified human iNOS, nNOS, and eNOS enzymes
-
L-[³H]Arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂
-
Tetrahydrobiopterin (H₄B)
-
HEPES buffer (pH 7.4)
-
This compound stock solution (in buffer)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Protocol:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin (for nNOS and eNOS), and H₄B.
-
Add varying concentrations of this compound to microcentrifuge tubes.
-
Initiate the reaction by adding the purified NOS enzyme and L-[³H]arginine to the tubes.
-
Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15 minutes).
-
Terminate the reaction by adding a stop buffer containing EDTA.
-
To separate the radiolabeled L-citrulline from unreacted L-arginine, add a slurry of Dowex AG 50W-X8 resin to each tube. The resin binds to the positively charged L-arginine, while the neutral L-citrulline remains in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and quantify the amount of L-[³H]citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ and Ki values.
In Vivo Lipopolysaccharide (LPS)-Induced Hypotension Model in Rats
This protocol is based on the methodology described in studies investigating the effects of NOS inhibitors on endotoxin-induced hypotension.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Saline solution
-
Anesthetic (e.g., ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Syringe pumps
Protocol:
-
Anesthetize the rats and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Allow the animals to recover from surgery.
-
On the day of the experiment, connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP).
-
Induce systemic hypotension by administering a bolus intravenous injection of LPS (e.g., 10 mg/kg).
-
After a set period of time following LPS administration (e.g., 1 hour), administer this compound (e.g., 10 mg/kg) or vehicle (saline) intravenously.
-
Continuously monitor and record the MAP for several hours to assess the effect of this compound on reversing the LPS-induced hypotension.
-
At the end of the experiment, euthanize the animals according to approved protocols.
Visualizations
Signaling Pathway of NOS Inhibition
Caption: Mechanism of this compound action on nitric oxide synthesis.
Experimental Workflow for In Vitro NOS Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of 1,4-PBIT.
Logical Relationship in Selective NOS Inhibition
References
Methodological & Application
Application Notes and Protocols for 1,4-PBIT Dihydrobromide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-PBIT dihydrobromide is a potent and selective inhibitor of nitric oxide synthase (NOS) isoforms, demonstrating significant preference for inducible NOS (iNOS) and neuronal NOS (nNOS) over endothelial NOS (eNOS). Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The overproduction of NO by iNOS and nNOS is implicated in various inflammatory diseases, neurodegenerative disorders, and septic shock. As a selective inhibitor, this compound serves as an invaluable tool for investigating the roles of iNOS and nNOS in these conditions and for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.
Mechanism of Action
This compound acts as a competitive inhibitor of the L-arginine binding site on both iNOS and nNOS. By occupying this site, it prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide. Its selectivity is a key feature, allowing researchers to dissect the specific contributions of iNOS and nNOS in biological systems.
Data Presentation
The inhibitory activity of this compound against different NOS isoforms is summarized in the table below. This data highlights its potent and selective nature.
| Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Species | Reference |
| iNOS | 7.4 nM | 30 µM (in DLD-1 cells) | Human | [1] |
| nNOS | 16 nM | - | Human | [1] |
| eNOS | 360 nM | - | Human | [1] |
Note: The higher IC₅₀ value in whole cells is likely due to poor membrane permeability.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are crucial for obtaining reliable and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Bring the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 4.44 mg of this compound (Formula Weight: 444.2 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use. When stored properly, the solid compound is stable for at least four years.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Radiometric)
This protocol measures the enzymatic activity of iNOS or nNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline. This is a direct and sensitive method to determine the inhibitory potential of this compound.[2][3]
Materials:
-
Purified recombinant human iNOS or nNOS
-
[³H]-L-arginine or [¹⁴C]-L-arginine
-
This compound stock solution
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH₄)
-
NADPH
-
Calmodulin (for nNOS)
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation vials and scintillation cocktail
-
Microplate or microcentrifuge tubes
Protocol:
-
Prepare the Reaction Mixture: In a microplate or microcentrifuge tubes, prepare the reaction mixture containing the reaction buffer, NADPH (final concentration 1 mM), and either iNOS or nNOS enzyme. For nNOS, also include calmodulin (final concentration 10 µg/mL) and CaCl₂ (final concentration 2 mM).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control without inhibitor. Pre-incubate for 15 minutes at 37°C.
-
Initiate the Reaction: Start the enzymatic reaction by adding radiolabeled L-arginine (final concentration ~10-20 µM).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding the Stop Buffer.
-
Separation of L-citrulline: Add a slurry of Dowex AG 50W-X8 resin to each reaction tube. This resin binds to the unreacted [³H]-L-arginine, while the product, [³H]-L-citrulline, remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)
This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant. It is an indirect method to assess the inhibitory effect of this compound on cellular NOS activity.
Materials:
-
Cell line capable of producing NO (e.g., RAW 264.7 murine macrophages for iNOS, or a neuronal cell line for nNOS)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression in macrophages
-
This compound stock solution
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment:
-
For iNOS inhibition: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and NO production. Include appropriate controls (untreated cells, cells with stimulants only, and cells with inhibitor only).
-
For nNOS inhibition: Treat the neuronal cells with this compound. If necessary, stimulate the cells to induce nNOS activity (e.g., with a calcium ionophore).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Prepare a nitrite standard curve using the sodium nitrite standard solution.
-
In a new 96-well plate, add 50 µL of each supernatant sample and 50 µL of each nitrite standard.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to the nitrite standard curve. Calculate the percentage of inhibition of NO production by this compound.
Western Blot Analysis of iNOS Expression
This protocol is used to determine if this compound affects the expression level of the iNOS protein in cells.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS and IFN-γ
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cells as described in the Griess Assay protocol to induce iNOS expression in the presence or absence of this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against iNOS overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the iNOS signal to the loading control to determine the relative changes in iNOS protein expression.
Mandatory Visualizations
Caption: Simplified iNOS signaling pathway and the point of inhibition by this compound.
Caption: Activation of nNOS and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of NO and NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1,4-PBIT dihydrobromide in inflammation research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1,4-PBIT dihydrobromide, also known as S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and selective inhibitor of nitric oxide synthases (NOS). Nitric oxide (NO) is a critical signaling molecule in a vast array of physiological and pathological processes, including inflammation. Overproduction of NO by the inducible nitric oxide synthase (iNOS) isoform is a hallmark of many inflammatory conditions. This compound serves as a valuable research tool to investigate the roles of iNOS and NO in the pathogenesis of inflammatory diseases and to explore the therapeutic potential of iNOS inhibition.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the iNOS enzyme. By binding to the active site of iNOS, it prevents the conversion of L-arginine to L-citrulline and nitric oxide. This selective inhibition of iNOS-mediated NO production allows researchers to dissect the specific contributions of this pathway to the inflammatory cascade, distinguishing them from the physiological roles of other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS). While highly potent against iNOS, it also exhibits significant inhibitory activity against nNOS. Its selectivity for iNOS and nNOS over eNOS makes it a useful tool for studying the roles of these specific isoforms in various disease models.
Key Applications in Inflammation Research
-
Elucidation of Inflammatory Pathways: By inhibiting iNOS, this compound can be used to study the downstream effects of NO in inflammatory signaling. This includes investigating the interplay between NO and other key inflammatory mediators such as prostaglandins and cytokines.
-
In Vitro Model Studies: In cell-based assays, such as with lipopolysaccharide (LPS)-stimulated macrophages, this compound is used to probe the role of iNOS in the production of inflammatory cytokines and other mediators.
-
In Vivo Animal Models of Inflammation: The compound has been utilized in animal models of systemic inflammation, such as endotoxin-induced shock, to demonstrate the therapeutic potential of iNOS inhibition in mitigating hypotension, reducing systemic inflammation, and preventing organ damage.[1] It is also applicable in localized inflammation models like carrageenan-induced paw edema to assess its anti-inflammatory and anti-edema effects.
-
Drug Discovery and Development: As a well-characterized iNOS inhibitor, this compound can serve as a reference compound in the screening and development of new anti-inflammatory drugs targeting the nitric oxide pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a basis for experimental design and comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species/Cell Line | Parameter | Value | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Human (purified) | K_i | 7.4 nM | [1][2] |
| Neuronal Nitric Oxide Synthase (nNOS) | Human (purified) | K_i | 16 nM | [1][2] |
| Endothelial Nitric Oxide Synthase (eNOS) | Human (purified) | K_i | 360 nM | [1][2] |
| Inducible Nitric Oxide Synthase (iNOS) | Human (DLD-1 cells) | IC_50 | 30 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| LPS-induced Endotoxemia | Rat | 10 mg/kg | Intravenous | Reversed systemic hypotension, reduced exhaled NO, and decreased mRNA expression of iNOS and IL-1β. | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol outlines the procedure to determine the inhibitory effect of this compound on nitric oxide production in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells. Add 100 µL of fresh medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (solvent only). Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Component B of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control. Calculate the IC50 value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a common in vivo model of acute inflammation to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
This compound
-
Vehicle (e.g., sterile saline)
-
Plethysmometer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: Carrageenan control (saline + carrageenan)
-
Group 3-5: this compound (e.g., 1, 3, 10 mg/kg) + carrageenan
-
Group 6: Positive control (e.g., Indomethacin 10 mg/kg) + carrageenan
-
-
Compound Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at the respective time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathways and Workflows
Signaling Pathway of iNOS Inhibition in Inflammation
The following diagram illustrates the central role of iNOS in the inflammatory cascade and the point of intervention for this compound. Inflammatory stimuli like LPS activate signaling pathways such as NF-κB, leading to the transcription and translation of the iNOS enzyme. The resulting overproduction of nitric oxide contributes to vasodilation, increased vascular permeability, and cytotoxicity, exacerbating the inflammatory response. This compound directly inhibits the enzymatic activity of iNOS, thereby blocking these downstream effects.
Caption: Mechanism of this compound in Inflammation.
Experimental Workflow for In Vitro Screening
This workflow diagram outlines the key steps for evaluating the anti-inflammatory potential of this compound in a cell-based assay.
Caption: In Vitro Anti-inflammatory Screening Workflow.
Logical Relationship of In Vivo Anti-inflammatory Assessment
The following diagram illustrates the logical flow of an in vivo experiment to assess the anti-inflammatory properties of this compound.
Caption: In Vivo Anti-inflammatory Assessment Logic.
References
Application Notes and Protocols for 1,4-PBIT Dihydrobromide in In Vivo Rodent Models
Disclaimer: There is a significant lack of published in vivo studies specifically utilizing 1,4-PBIT dihydrobromide in rodent models. This is likely due to its reported poor membrane permeability, which severely limits its systemic efficacy. The following application notes and protocols are therefore based on the known biochemical properties of the compound as a potent iNOS and nNOS inhibitor and are intended as a theoretical guide. Researchers should exercise caution and conduct extensive preliminary studies to validate the suitability and efficacy of this compound for their specific in vivo applications.
Introduction
This compound (S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS).[1] Nitric oxide (NO) produced by iNOS and nNOS is implicated in a variety of pathophysiological processes, including inflammation, neurotoxicity, and septic shock. Therefore, selective inhibition of these isoforms is a key area of research for the development of novel therapeutics.
These application notes provide a framework for the potential use of this compound in rodent models to investigate the roles of iNOS and nNOS in various disease states.
Potential In Vivo Applications
Given its inhibitory profile, this compound could theoretically be used in rodent models of:
-
Inflammatory Diseases: Such as rheumatoid arthritis, inflammatory bowel disease, or sepsis, where iNOS is a key mediator of the inflammatory response.
-
Neurological Disorders: Including stroke, traumatic brain injury, and neurodegenerative diseases where nNOS- and iNOS-derived NO contribute to neuronal damage.
-
Pain: In models of inflammatory and neuropathic pain where both iNOS and nNOS are upregulated.
Critical Consideration: Due to the poor membrane permeability of this compound, systemic administration (e.g., intravenous, intraperitoneal, oral) is likely to be ineffective.[1] Therefore, research should initially focus on models where local administration is feasible, such as:
-
Intra-articular injection for arthritis models.
-
Intracerebroventricular or direct tissue injection for neurological models.
-
Topical application for dermal inflammation models.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Rat | Intravenous | 1 | 500 | 0.1 | 250 | 0.5 |
| Intraperitoneal | 5 | 50 | 1 | 100 | 1.2 | |
| Oral | 10 | <10 | - | - | - | |
| Mouse | Intravenous | 1 | 600 | 0.1 | 300 | 0.4 |
| Intraperitoneal | 5 | 60 | 0.8 | 120 | 1.0 | |
| Oral | 10 | <10 | - | - | - | |
| Note: This table is a hypothetical representation. Actual values would need to be determined experimentally. |
Table 2: Example Efficacy Data in a Rodent Model of Inflammation
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Edema Volume (mL) | Myeloperoxidase Activity (U/mg tissue) | TNF-α Level (pg/mL) |
| Vehicle Control | - | Intra-plantar | 1.2 ± 0.2 | 5.8 ± 0.7 | 350 ± 45 |
| 1,4-PBIT | 0.1 | Intra-plantar | 0.8 ± 0.1 | 3.5 ± 0.5 | 210 ± 30 |
| 1,4-PBIT | 1 | Intra-plantar | 0.5 ± 0.1 | 2.1 ± 0.4 | 150 ± 25 |
| Dexamethasone | 1 | Intraperitoneal | 0.6 ± 0.1 | 2.5 ± 0.6 | 180 ± 32 |
| Note: Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. This table is for illustrative purposes only. |
Experimental Protocols
The following are detailed, yet hypothetical, protocols for using this compound in rodent models.
Protocol for Assessing Efficacy in a Rat Model of Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of locally administered this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Sterile, pyrogen-free saline
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 1, and 10 mg/mL). Prepare fresh on the day of the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: 1,4-PBIT (low dose)
-
Group 3: 1,4-PBIT (mid dose)
-
Group 4: 1,4-PBIT (high dose)
-
Group 5: Positive control (e.g., dexamethasone)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective treatments via intra-plantar injection into the right hind paw 30 minutes prior to carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Analyze data using an appropriate statistical test (e.g., ANOVA).
Protocol for Assessing Neuroprotective Effects in a Mouse Model of Focal Cerebral Ischemia
Objective: To determine if locally administered this compound can reduce infarct size following stroke.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Surgical tools for middle cerebral artery occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse and place it in a stereotaxic frame.
-
Drug Preparation: Dissolve this compound in aCSF to the desired concentration.
-
Drug Administration (Intracerebroventricular):
-
Drill a small burr hole over the lateral ventricle.
-
Slowly infuse a small volume (e.g., 1-2 µL) of 1,4-PBIT solution or vehicle (aCSF) into the ventricle using a Hamilton syringe.
-
-
Induction of Ischemia (MCAO):
-
Perform MCAO using the intraluminal filament method.
-
-
Reperfusion: After a defined period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2% TTC.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the infarct volumes and neurological scores between the vehicle and 1,4-PBIT treated groups.
Mandatory Visualizations
Signaling Pathway of iNOS/nNOS Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for rodent in vivo studies.
References
Recommended solvent and concentration for 1,4-PBIT dihydrobromide.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-PBIT dihydrobromide is a potent and selective inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. This compound exhibits significant selectivity for neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS), making it a valuable tool for investigating the specific roles of these isoforms in various biological systems.
These application notes provide comprehensive information on the recommended solvents, concentrations, and detailed protocols for the use of this compound in both in vitro and in vivo research settings.
Physicochemical and Inhibitory Properties
This compound is a crystalline solid with the molecular formula C₁₂H₁₈N₄S₂ · 2HBr and a molecular weight of 444.2 g/mol .[1] Its inhibitory activity against the three human NOS isoforms is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₄S₂ · 2HBr | [1] |
| Molecular Weight | 444.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Ki for human iNOS | 7.4 nM | [1][2] |
| Ki for human nNOS | 16 nM | [2] |
| Ki for human eNOS | 360 nM | [2] |
| IC₅₀ for human iNOS (DLD-1 cells) | 30 µM | [2] |
Solubility and Stock Solution Preparation
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. It is recommended to prepare concentrated stock solutions in organic solvents and then dilute them in aqueous buffers for final experimental concentrations.
| Solvent | Solubility | Reference |
| DMF | 20 mg/mL | [1] |
| DMSO | 25 mg/mL | [1] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound.
-
To prepare a 10 mM stock solution, dissolve 4.44 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Note: The inhibition of this compound in whole cells is reported to be diminished, which is presumed to be due to poor membrane permeability.[1][2] Researchers should consider this limitation when designing cell-based assays.
Experimental Protocols
In Vitro Inhibition of iNOS in DLD-1 Human Colon Adenocarcinoma Cells
This protocol describes the induction of iNOS expression in DLD-1 cells and the subsequent measurement of NO production to assess the inhibitory activity of this compound.
Materials:
-
DLD-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cytokine cocktail for iNOS induction:
-
Lipopolysaccharide (LPS)
-
Interleukin-1β (IL-1β)
-
Interferon-γ (IFN-γ)
-
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Griess Reagent System for NO measurement
Protocol:
-
Cell Seeding: Seed DLD-1 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.[3]
-
iNOS Induction: The following day, replace the medium with fresh medium containing a pro-inflammatory cytokine cocktail to induce iNOS expression. A typical cocktail consists of LPS (500 ng/mL), IL-1β (20 ng/mL), and IFN-γ (20 ng/mL).[4]
-
Inhibitor Treatment: Concurrently with cytokine stimulation, treat the cells with varying concentrations of this compound. Prepare serial dilutions from the 10 mM stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
Measurement of Nitric Oxide Production:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System, following the manufacturer's instructions.[5][6]
-
Briefly, this involves mixing the supernatant with sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution, which forms a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound relative to the cytokine-stimulated, vehicle-treated control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of iNOS activity.
In Vivo Inhibition of LPS-Induced Effects in Rats
This protocol is based on a study by Wang et al. (1999) and describes the in vivo administration of this compound to counteract the effects of lipopolysaccharide (LPS) in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline or other appropriate vehicle
-
Anesthetic (e.g., sodium pentobarbital)
-
Equipment for monitoring blood pressure and collecting exhaled air
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Induction of Systemic Hypotension: Administer LPS intravenously to induce a systemic inflammatory response and hypotension.
-
Inhibitor Administration: One hour after LPS administration, administer this compound at a dose of 10 mg/kg.[2] The route of administration in the original study was not specified, however, intraperitoneal (i.p.) injection is a common route for similar compounds. The vehicle for dissolving this compound for in vivo use should be sterile and biocompatible, such as sterile saline or PBS. Given its solubility, careful preparation may be required.
-
Monitoring:
-
Continuously monitor systemic blood pressure to assess the reversal of LPS-induced hypotension.
-
Collect and analyze exhaled air to measure nitric oxide concentrations.
-
-
Tissue and Sample Collection: At the end of the experiment, tissues can be harvested to analyze iNOS mRNA expression and other inflammatory markers.
Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of nNOS and iNOS. These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. The downstream effects of NO are numerous and depend on the cellular context. A simplified representation of the signaling pathway inhibited by this compound is shown below.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a human colorectal carcinoma cell-based platform for studying inducible nitric oxide synthase expression and nitric oxide signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a human colorectal carcinoma cell-based platform for studying inducible nitric oxide synthase expression and nitric oxide signaling dynamics [frontiersin.org]
- 6. Inhibition of inducible nitric oxide synthase in the human intestinal epithelial cell line, DLD-1, by the inducers of heme oxygenase 1, bismuth salts, heme, and nitric oxide donors - PMC [pmc.ncbi.nlm.nih.gov]
1,4-PBIT Dihydrobromide: A Potent Pharmacological Tool for Probing Nitric Oxide Signaling in Neuroscience
Application Note
Introduction
1,4-PBIT dihydrobromide is a potent and selective inhibitor of nitric oxide synthase (NOS), with a strong preference for the neuronal (nNOS) and inducible (iNOS) isoforms over the endothelial (eNOS) isoform.[1][2][3] This selectivity makes it a valuable pharmacological tool for dissecting the multifaceted roles of nitric oxide (NO) in the central nervous system. NO, a gaseous signaling molecule, is implicated in a wide array of neurological processes, including neurotransmission, synaptic plasticity, and neuroinflammation. Dysregulation of NO signaling is associated with various neuropathologies, making inhibitors like this compound critical for both basic research and drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at researchers, scientists, and drug development professionals.
Pharmacological Profile
This compound, chemically known as S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide, exhibits sub-nanomolar to low nanomolar inhibitory constants (Ki) for nNOS and iNOS, while displaying significantly lower affinity for eNOS.[1][2][3] This isoform selectivity is a key advantage for specifically targeting neuronal and inflammatory sources of NO production. However, a notable characteristic of 1,4-PBIT is its poor membrane permeability in whole-cell systems, which requires consideration in experimental design.[1][3]
Data Presentation
Table 1: Inhibitory Potency of this compound against NOS Isoforms
| NOS Isoform | Ki (nM) | Reference |
| Human nNOS | 16 | [1][2] |
| Human iNOS | 7.4 | [1][3] |
| Human eNOS | 360 | [1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide | [1] |
| CAS Number | 157254-60-9 | [1] |
| Molecular Formula | C12H18N4S2 • 2HBr | [1] |
| Molecular Weight | 444.2 g/mol | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 25 mg/ml, PBS (pH 7.2): 5 mg/ml | [1] |
Mandatory Visualization
Caption: Mechanism of action of this compound in neurons.
Experimental Protocols
Protocol 1: In Vitro nNOS Inhibition Assay using Purified Enzyme
This protocol describes the determination of the inhibitory potency (IC50) of this compound on purified nNOS enzyme.
Materials:
-
Purified recombinant nNOS enzyme
-
This compound
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (activator)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent (for NO2- detection) or a commercial NO quantification kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for the IC50 curve.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
L-Arginine (final concentration, e.g., 10 µM)
-
NADPH (final concentration, e.g., 100 µM)
-
Calmodulin (final concentration, e.g., 10 µg/mL)
-
BH4 (final concentration, e.g., 10 µM)
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding purified nNOS enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction according to the NO quantification kit instructions or by adding a stopping reagent.
-
Measure the amount of nitrite (a stable metabolite of NO) produced using the Griess reagent or a suitable detection method.
-
Plot the percentage of nNOS inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Inhibition of nNOS in Neuronal Cell Culture
This protocol details a method to assess the inhibitory effect of this compound on nNOS activity in cultured neurons, addressing its poor membrane permeability.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Cell culture medium
-
nNOS activator (e.g., NMDA, glutamate, or a calcium ionophore like A23187)
-
Permeabilizing agent (optional, e.g., a low concentration of saponin or digitonin, to be optimized)
-
Griess Reagent or a commercial NO quantification kit
-
Reagents for assessing cell viability (e.g., MTT or LDH assay)
Procedure:
-
Plate neurons in a multi-well plate and culture until the desired stage of development.
-
Addressing Poor Permeability (Choose one or optimize):
-
High Concentration: Due to poor permeability, a higher concentration of 1,4-PBIT may be required in cell-based assays compared to enzymatic assays. Start with a concentration range of 1-100 µM.
-
Permeabilization (for endpoint assays): For acute inhibition studies, a mild permeabilizing agent can be co-incubated with 1,4-PBIT. The concentration of the permeabilizing agent must be carefully titrated to allow inhibitor entry without causing significant cell death.
-
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an nNOS activator (e.g., 50 µM NMDA for 15-30 minutes) to induce NO production.
-
Collect the cell culture supernatant to measure nitrite levels.
-
Quantify nitrite concentration using the Griess assay.
-
In a parallel set of wells, assess cell viability after treatment with 1,4-PBIT and any permeabilizing agent to rule out toxicity-related effects.
-
Calculate the percentage of nNOS inhibition at each concentration of 1,4-PBIT relative to the stimulated control.
Caption: Workflow for assessing nNOS inhibition in neuronal cultures.
Protocol 3: In Vivo Administration and Assessment of Target Engagement
This protocol provides a general framework for in vivo studies in rodents to evaluate the effects of this compound on brain NO metabolism.
Materials:
-
Adult rodents (e.g., rats or mice)
-
This compound
-
Sterile vehicle (e.g., saline or PBS)
-
Anesthetic
-
Surgical tools for tissue collection
-
Equipment for brain tissue homogenization
-
Griess reagent or other NO detection kits
-
Microdialysis equipment (optional, for real-time monitoring)
Procedure:
-
Dissolve this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous). The reported effective dose in rats is 10 mg/kg.[3]
-
Administer the calculated dose of this compound or vehicle to the animals.
-
At a predetermined time point post-administration (e.g., 1 hour), anesthetize the animals.[3]
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Dissect the brain region of interest (e.g., cortex, hippocampus, striatum).
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Measure the concentration of nitrite and nitrate (stable NO metabolites) in the supernatant using the Griess assay or a commercial kit.
-
(Optional) For real-time in vivo measurement, microdialysis probes can be implanted in the brain region of interest to collect extracellular fluid for NO metabolite analysis before and after 1,4-PBIT administration.
-
Analyze the data to compare NO metabolite levels between the 1,4-PBIT-treated and vehicle-treated groups.
This compound is a powerful research tool for investigating the roles of nNOS and iNOS in the nervous system. Its high potency and selectivity allow for targeted inhibition of these enzymes. While its poor cell permeability presents a challenge in cellular assays, this can be addressed through appropriate experimental design. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their neuroscience investigations, contributing to a deeper understanding of NO signaling in health and disease.
References
Application Notes and Protocols for Assessing 1,4-PBIT Dihydrobromide Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of 1,4-PBIT dihydrobromide, a potent inhibitor of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS)[1]. The following methodologies are designed to assess its inhibitory action on nNOS activity, as well as its effects on cell viability and apoptosis in a cell-based context.
Introduction
This compound is a small molecule inhibitor with high potency for purified human iNOS and nNOS, exhibiting Ki values of 7.4 nM and 16 nM, respectively[1]. Its selectivity is notable when compared to its weaker inhibition of endothelial nitric oxide synthase (eNOS)[1]. Nitric oxide (NO), synthesized by nNOS, is a critical signaling molecule in the nervous system. However, its overproduction is implicated in various pathological conditions, making nNOS a significant therapeutic target[2]. While 1,4-PBIT shows high enzymatic inhibitory activity, its effectiveness in cellular models may be limited by factors such as membrane permeability[1]. Therefore, robust cell-based assays are crucial to determine its biological efficacy and potential as a therapeutic agent.
These protocols outline key experiments to:
-
Quantify the inhibition of nNOS activity in a cellular context.
-
Assess the impact of 1,4-PBIT on cell viability and proliferation.
-
Determine if the compound induces apoptosis.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: nNOS Inhibition by this compound
| Compound | Cell Line | Treatment Duration (hours) | IC50 (µM) |
| This compound | SH-SY5Y (or other nNOS-expressing cells) | 24 | [Insert Value] |
| Positive Control (e.g., L-NAME) | SH-SY5Y (or other nNOS-expressing cells) | 24 | [Insert Value] |
Table 2: Effect of this compound on Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± [Insert Value] |
| 1 | [Insert Value] ± [Insert Value] |
| 10 | [Insert Value] ± [Insert Value] |
| 50 | [Insert Value] ± [Insert Value] |
| 100 | [Insert Value] ± [Insert Value] |
Table 3: Apoptosis Induction by this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (IC50 concentration) | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Staurosporine) | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Culture
-
Cell Line: A human neuroblastoma cell line such as SH-SY5Y, which endogenously expresses nNOS, is recommended. Alternatively, HEK293 cells stably transfected to overexpress human nNOS can be used to create a robust screening model[2].
-
Culture Medium: Use the recommended medium for the chosen cell line (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2[3].
Protocol 1: nNOS Activity Assay (Griess Assay)
This assay measures the level of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant[3][4].
Materials:
-
nNOS-expressing cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound stock solution (in an appropriate solvent like DMSO or PBS)[1]
-
Cell culture medium
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (for standard curve)
-
Microplate reader capable of measuring absorbance at 540 nm[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).
-
Nitrite Quantification:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve by diluting the standard solution in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Determine the percent inhibition of NO production for each concentration of 1,4-PBIT relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration[5].
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol determines the effect of 1,4-PBIT on cell metabolic activity, which is an indicator of cell viability[6][7].
Materials:
-
Cells seeded in a 96-well plate and treated with 1,4-PBIT as in the Griess assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution.
-
Solubilization solution (e.g., DMSO or Sorenson's glycine buffer) for MTT assay.
-
Microplate reader.
Procedure (using MTT):
-
Treatment: Following the same treatment protocol as the nNOS assay, treat cells with various concentrations of 1,4-PBIT for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry[8][9].
Materials:
-
Cells cultured in 6-well plates.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1,4-PBIT (e.g., at its IC50 concentration for NO inhibition and a higher concentration) for a specified time (e.g., 24 hours). Include vehicle and positive controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: nNOS activation pathway and inhibition by 1,4-PBIT.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. dojindo.com [dojindo.com]
- 8. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Administration of 1,4-PBIT Dihydrobromide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-PBIT dihydrobromide, with the full chemical name S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide, is a potent and selective inhibitor of nitric oxide synthases (NOS). It demonstrates high affinity for both inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), with significantly lower activity against endothelial nitric oxide synthase (eNOS)[1][2]. The overproduction of nitric oxide (NO) by iNOS is a key pathological feature in various inflammatory conditions, including endotoxemia and septic shock. Consequently, this compound is a valuable tool for investigating the role of iNOS in preclinical models of these diseases.
These application notes provide detailed protocols for the preparation and administration of this compound in a rat model of lipopolysaccharide (LPS)-induced endotoxemia, based on published in vivo studies. Also included are key quantitative data and visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound functions as a competitive inhibitor at the L-arginine binding site of nitric oxide synthases[3]. In inflammatory conditions such as endotoxemia, the expression of iNOS is upregulated, leading to a surge in nitric oxide production. This excess NO contributes to profound vasodilation, systemic hypotension, and tissue damage. By selectively inhibiting iNOS, this compound can mitigate these pathological effects, making it a subject of interest in research focused on inflammatory and septic conditions.
Signaling Pathway
The induction of iNOS by lipopolysaccharide (LPS) is a complex signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This recognition triggers a downstream signaling cascade involving adaptor proteins such as MyD88, leading to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and binds to the promoter region of the NOS2 gene, driving the transcription and subsequent translation of the iNOS enzyme. This compound acts by directly inhibiting the enzymatic activity of the translated iNOS protein, thereby blocking the conversion of L-arginine to nitric oxide.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and its in vivo effects in a rat model of LPS-induced endotoxemia.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | Ki (nM) |
| Human iNOS | 7.4 |
| Human nNOS | 16 |
| Human eNOS | 360 |
| Data from Garvey et al., 1994[2] |
Table 2: In Vivo Effects of this compound in LPS-Treated Rats
| Parameter | LPS Control | LPS + 1,4-PBIT (10 mg/kg) |
| Mean Arterial Pressure (MAP) | Sustained Hypotension | Reversal of Hypotension |
| Exhaled Nitric Oxide (NO) | ~8-fold increase | Significantly Reduced |
| Lung Weight | ~2-fold increase | Prevented Increase |
| iNOS mRNA Expression (Lung) | Significantly Enhanced | Significantly Depressed |
| IL-1β mRNA Expression (Lung) | Significantly Enhanced | Significantly Depressed |
| Data from Wang et al., 1999[3] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Based on its solubility of 5 mg/mL in PBS (pH 7.2), calculate the volume of sterile PBS needed to achieve the desired final concentration for injection[4].
-
Add the sterile PBS to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Draw the solution into a sterile syringe through a 0.22 µm sterile filter to ensure sterility before administration.
Animal Model: LPS-Induced Endotoxemia in Rats
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Lipopolysaccharide (LPS) from Klebsiella pneumoniae or E. coli
-
Sterile saline solution
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Intravenous catheterization equipment
-
Equipment for monitoring blood pressure and exhaled nitric oxide
Protocol:
-
Anesthetize the rats according to your institution's approved animal care and use protocol.
-
Surgically place a catheter in a suitable vein (e.g., femoral vein) for intravenous administration.
-
Allow the animals to stabilize after surgery.
-
Induce endotoxemia by administering a single intravenous bolus of LPS at a dose of 10 mg/kg[3].
-
Continuously monitor physiological parameters such as mean arterial pressure.
Administration of this compound
Protocol:
-
One hour following the administration of LPS, administer this compound intravenously at a dose of 10 mg/kg[3].
-
The control group should receive an equivalent volume of the vehicle (sterile PBS, pH 7.2).
-
Continue to monitor mean arterial pressure, exhaled nitric oxide, and other relevant parameters for the duration of the experiment (e.g., 4 hours post-LPS administration)[3].
-
At the end of the experimental period, euthanize the animals and collect tissues (e.g., lung) for further analysis, such as measurement of lung weight, histological examination, and determination of mRNA expression of iNOS and cytokines[3].
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study investigating the effects of this compound in an LPS-induced endotoxemia model.
Important Considerations
-
Poor Membrane Permeability: It is noted that the inhibitory effect of 1,4-PBIT is significantly reduced in whole-cell assays, which is presumed to be due to poor membrane permeability[2][4]. This suggests that for in vivo applications, intravenous administration is likely the most effective route to ensure systemic bioavailability.
-
Toxicity: A warning is provided by a commercial supplier that this product is not for human or veterinary use[4]. Researchers should handle this compound with appropriate safety precautions and be aware of potential toxicity. Close monitoring of animal health throughout the experiment is crucial.
-
Vehicle Selection: While PBS (pH 7.2) is a suitable vehicle based on solubility data, it is always recommended to perform small-scale formulation tests to ensure the stability and solubility of the compound in the chosen vehicle before large-scale in vivo experiments.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a potent tool for studying the role of iNOS in animal models of inflammation and sepsis. The protocols outlined above, based on published literature, provide a framework for its successful in vivo administration. Careful consideration of the compound's properties, appropriate vehicle selection, and adherence to ethical guidelines are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 4. Lipopolysaccharide intraperitoneal injection in rats and sickness behavior assessment [protocols.io]
Application Notes and Protocols for Measuring the Effect of 1,4-PBIT on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is expressed in response to inflammatory stimuli and produces large, sustained amounts of NO as part of the immune response. Dysregulation of iNOS activity is implicated in various inflammatory diseases, making it a key target for therapeutic intervention.
1,4-Phenylene-bis(1,2-ethanediyl)isothiourea (1,4-PBIT) is a member of the isothiourea class of compounds, which are known to be potent inhibitors of nitric oxide synthase. Bisisothioureas, in particular, have demonstrated high selectivity for the inducible isoform (iNOS). This document provides detailed protocols for assessing the inhibitory effect of 1,4-PBIT on nitric oxide production, with a focus on iNOS activity in a cellular context.
Data Presentation
While specific Ki or IC50 values for 1,4-PBIT were not found in the performed search, data for a closely related structural isomer, S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea, demonstrates the potent and selective nature of this class of inhibitors.
Table 1: Inhibitory Potency and Selectivity of a 1,4-PBIT Structural Isomer
| Compound | Target Isoform | Ki (µM) | Selectivity (eNOS Ki / iNOS Ki) |
| S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea | iNOS | 0.047 | 190-fold |
| eNOS | 9.0 |
Data sourced from Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for iNOS induction and the general experimental workflow for assessing the inhibitory effect of 1,4-PBIT.
Caption: LPS-induced iNOS expression and NO production pathway.
Caption: Experimental workflow for assessing 1,4-PBIT inhibition of NO production.
Experimental Protocols
Protocol 1: Cell Culture and Stimulation for iNOS Induction
This protocol describes the culture of a murine macrophage-like cell line (e.g., RAW 264.7) and stimulation to induce iNOS expression and subsequent NO production.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), murine
-
1,4-PBIT
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well tissue culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Subculture cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Preparation of 1,4-PBIT Stock Solution: Prepare a stock solution of 1,4-PBIT in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture wells is ≤ 0.1% to avoid cytotoxicity.
-
Cell Treatment and Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of 1,4-PBIT to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest 1,4-PBIT concentration).
-
To induce iNOS expression, add LPS (final concentration of 1 µg/mL) and IFN-γ (final concentration of 10 ng/mL) to all wells except for the negative control wells.
-
Negative control wells should contain cells with medium only.
-
A positive control for NO production should contain cells with medium, LPS, and IFN-γ, but no 1,4-PBIT.
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
This protocol details the colorimetric determination of nitrite (a stable and quantifiable end-product of NO) in the cell culture supernatant using the Griess reagent.
Materials:
-
Griess Reagent Kit containing:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO₂) standard solution (e.g., 1 M)
-
Deionized water
-
96-well flat-bottom plate (non-tissue culture treated)
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Preparation of Nitrite Standards:
-
Prepare a 100 µM nitrite standard stock solution by diluting the 1 M NaNO₂ standard in the same culture medium used for the experiment.
-
Perform serial dilutions of the 100 µM stock solution in culture medium to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).
-
-
Griess Assay:
-
After the 24-hour incubation period from Protocol 1, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well flat-bottom plate.
-
In the same plate, add 50 µL of each nitrite standard to separate wells in duplicate or triplicate.
-
Add 50 µL of the Sulfanilamide solution to all wells containing samples and standards.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
Protocol 3: Data Analysis
This protocol describes how to analyze the data obtained from the Griess assay to determine the effect of 1,4-PBIT on NO production.
Procedure:
-
Generate Standard Curve:
-
Subtract the average absorbance of the 0 µM (blank) standard from the absorbance values of all other standards.
-
Plot the corrected absorbance values against the corresponding nitrite concentrations (µM).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.
-
-
Calculate Nitrite Concentration in Samples:
-
Subtract the average absorbance of the negative control wells (unstimulated cells) from the absorbance values of all experimental wells.
-
Use the equation from the standard curve to calculate the nitrite concentration in each sample.
-
-
Determine Percent Inhibition:
-
Calculate the percentage of NO production inhibition for each concentration of 1,4-PBIT using the following formula:
% Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in positive control)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithmic concentration of 1,4-PBIT.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of 1,4-PBIT that causes 50% inhibition of NO production.
-
Conclusion
The provided protocols offer a comprehensive framework for researchers to accurately measure the inhibitory effect of 1,4-PBIT on nitric oxide production, particularly that mediated by iNOS. By following these detailed methodologies, scientists and drug development professionals can effectively characterize the potency and cellular efficacy of 1,4-PBIT and other potential iNOS inhibitors. The high selectivity of related bisisothiourea compounds for iNOS suggests that 1,4-PBIT is a promising candidate for further investigation as a selective inhibitor of inducible nitric oxide synthase.
Troubleshooting & Optimization
How to overcome the poor membrane permeability of 1,4-PBIT dihydrobromide.
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,4-PBIT dihydrobromide and encountering challenges related to its efficacy in cell-based experiments. The primary focus is to provide troubleshooting strategies and detailed protocols to overcome its known poor membrane permeability.
Frequently Asked Questions (FAQs)
Q1: Why is this compound highly potent against the purified iNOS/nNOS enzyme but shows significantly lower activity in my cell-based assays?
A: This is a known characteristic of this compound. The discrepancy arises from its poor permeability across the cell membrane.[1][2][3] While it is a potent inhibitor of isolated nitric oxide synthase (NOS) enzymes, its ability to reach these intracellular targets in a whole-cell context is limited.[1] The IC50 value in DLD-1 cells, for example, is approximately 30 µM, whereas its Ki for purified iNOS is only 7.4 nM.[2]
Q2: What structural features of this compound contribute to its poor membrane permeability?
A: this compound is a salt. Its formal name is S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide.[1] The presence of two basic isothiourea groups, which are protonated and paired with bromide counter-ions, makes the molecule highly polar and hydrophilic. This charged, water-loving nature prevents it from efficiently diffusing across the hydrophobic lipid bilayer of the cell membrane.[4][5]
Q3: What are the primary strategies to enhance the cellular uptake of this compound?
A: There are three main approaches you can consider:
-
Use of Permeation Enhancers: Co-administration with chemical agents that transiently increase membrane permeability. This requires careful optimization to avoid cytotoxicity.[6]
-
Formulation Strategies: Encapsulating 1,4-PBIT in a lipid-based delivery system, such as liposomes or solid lipid nanoparticles (SLNs), can facilitate its transport across the cell membrane.[7][8]
-
Prodrug Approach: Chemically modifying the molecule by masking its polar groups with lipophilic moieties to create a more permeable compound.[9][10] These masking groups are designed to be cleaved by intracellular enzymes, releasing the active 1,4-PBIT. This is an advanced approach typically undertaken during drug design.
Q4: How can I confirm that my chosen enhancement strategy is working?
A: The most direct method is to perform a cellular uptake assay. This involves treating cells with your 1,4-PBIT formulation, lysing the cells, and quantifying the intracellular concentration of the compound, typically using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This should always be paired with a cell viability assay to ensure the increased uptake is not a result of membrane damage and cytotoxicity.
Q5: What are the potential risks or downsides of using these enhancement strategies?
A: The primary risk is cytotoxicity. Permeation enhancers, by design, disrupt the cell membrane and can lead to cell death if used at too high a concentration or for too long.[6] Similarly, formulation components like lipids or polymers can have their own bioactivity or toxicity. Therefore, it is critical to run control experiments to determine the non-toxic working concentration of any delivery vehicle or enhancer.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide | [1] |
| Molecular Formula | C12H18N4S2 • 2HBr | [1] |
| Molecular Weight | 444.2 g/mol | [1] |
| Solubility | DMSO: 25 mg/ml, DMF: 20 mg/ml, PBS (pH 7.2): 5 mg/ml | [1] |
Table 2: Potency of 1,4-PBIT in Purified Enzyme vs. Whole-Cell Assays
| Target | Assay Type | Potency Value | Reference |
| Human iNOS | Purified Enzyme | Ki = 7.4 nM | [2] |
| Human nNOS | Purified Enzyme | Ki = 16 nM | [2] |
| Human eNOS | Purified Enzyme | Ki = 360 nM | [2] |
| Human iNOS | Whole-Cell (DLD-1 cells) | IC50 = 30 µM | [2] |
Visual Guides and Workflows
Caption: The Permeability Challenge of this compound.
Caption: Troubleshooting Workflow for Low Cellular Activity.
Caption: Mechanism of Action of 1,4-PBIT on the NOS Pathway.
Troubleshooting Guide
Problem: Low or no inhibition of nitric oxide production in whole-cell experiments.
| Potential Cause | Suggested Solution | Experimental Details & Considerations |
| Poor Membrane Permeability | 1. Use a Mild Permeabilizing Agent | Co-incubate cells with 1,4-PBIT and a low, non-toxic concentration of an agent like Digitonin or Saponin. CRITICAL: Perform a dose-response curve for the agent alone to determine its cytotoxicity profile in your specific cell line. Start with very low concentrations (see Table 3). |
| 2. Formulate with a Lipid Carrier | Encapsulate 1,4-PBIT into liposomes using a commercially available kit or a standard protocol (see Protocol 3). The lipid vesicle can fuse with the cell membrane to deliver its contents. Control experiments with "empty" liposomes are essential. | |
| 3. Increase Compound Lipophilicity | While you cannot change the compound itself, ensure your solvent choice is optimal. Using a small percentage of DMSO (typically <0.5%) in the final culture medium is standard practice and can slightly aid solubility and permeation. |
Table 3: Common Permeabilizing Agents and Suggested Starting Concentrations
| Agent | Mechanism | Starting Concentration Range | Cautions |
| Digitonin | Complexes with membrane cholesterol to form pores | 1 - 10 µg/mL | Can be highly toxic; concentration must be carefully titrated. Best for short incubation times. |
| Saponin | Similar to Digitonin, forms pores | 10 - 50 µg/mL | Generally milder than Digitonin but still requires careful toxicity testing. |
| DMSO | Alters membrane fluidity | 0.5% - 2% (v/v) | Can have biological effects on its own at higher concentrations. Most cell lines tolerate <0.5% without significant effects. |
Key Experimental Protocols
Protocol 1: Cellular Uptake Quantification by LC-MS/MS
This protocol provides a framework for measuring the intracellular concentration of 1,4-PBIT.
Materials:
-
Cell culture plates (6-well or 12-well)
-
Your cell line of interest
-
This compound
-
Chosen permeabilizing agent or formulation
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Acetonitrile with 0.1% formic acid (or other suitable organic solvent)
-
Internal Standard (a structurally similar molecule not found in cells)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are ~80-90% confluent on the day of the experiment.
-
Treatment:
-
Prepare treatment media containing 1,4-PBIT at the desired concentration, with or without the enhancement agent/formulation. Include controls (vehicle only, enhancement agent only).
-
Aspirate the old medium and add the treatment media to the cells.
-
Incubate for the desired time (e.g., 1, 4, or 24 hours).
-
-
Washing:
-
Place the plate on ice.
-
Aspirate the treatment medium quickly.
-
Wash the cell monolayer 3 times with ice-cold PBS to remove all extracellular compound. Perform this step quickly to prevent efflux.
-
-
Cell Lysis:
-
Add a defined volume of ice-cold cell lysis buffer to each well (e.g., 200 µL).
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Protein Quantification:
-
Take a small aliquot (e.g., 20 µL) of the lysate to determine the total protein concentration using a BCA assay. This will be used for normalization.
-
-
Sample Preparation for LC-MS:
-
To the remaining lysate, add the internal standard.
-
Add 3 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and either inject directly or evaporate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 1,4-PBIT.
-
Normalize the amount of 1,4-PBIT (in ng or pmol) to the amount of protein (in mg) in the lysate to get the final uptake value (e.g., pmol/mg protein).
-
Protocol 2: Cell Viability Assay (Resazurin-based)
This assay should be run in parallel with uptake experiments to assess the cytotoxicity of your treatment conditions.
Materials:
-
96-well clear-bottom black plates
-
Your cell line of interest
-
Treatment compounds (as prepared for the uptake assay)
-
Resazurin sodium salt solution (e.g., PrestoBlue™, alamarBlue™)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add the same treatment media (vehicle, 1,4-PBIT, enhancement agents) to the wells as in the main experiment. Include a "cells only" control and a "no cells" background control.
-
Incubation: Incubate for the same duration as the uptake experiment.
-
Assay:
-
Add the resazurin reagent to each well (typically 10% of the medium volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Protocol 3: Basic Liposome Encapsulation (Conceptual)
This is a simplified method for creating liposomes to encapsulate a hydrophilic compound like 1,4-PBIT.
Materials:
-
Phospholipids (e.g., a mix of DPPC and Cholesterol)
-
Chloroform or a similar organic solvent
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS)
-
This compound
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
Use a rotary evaporator to remove the organic solvent, leaving a thin, dry lipid film on the wall of the flask.
-
-
Hydration:
-
Prepare a solution of 1,4-PBIT in the hydration buffer at a high concentration.
-
Add this solution to the flask with the lipid film.
-
Agitate the flask (vortexing) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To create smaller, more uniform liposomes (SUVs), sonicate the MLV suspension. A probe sonicator is more efficient, but a bath sonicator can also be used. The solution should become less turbid.
-
-
Purification:
-
Remove the unencapsulated, free 1,4-PBIT from the liposome suspension using size exclusion chromatography or dialysis.
-
-
Application:
-
The resulting liposome suspension containing encapsulated 1,4-PBIT can be used in cell culture experiments. Characterize the liposomes for size and encapsulation efficiency if possible.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. 1,4-PBIT (dihydrobromide) - Cayman Chemical [bioscience.co.uk]
- 4. quora.com [quora.com]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 8. upm-inc.com [upm-inc.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 1,4-PBIT dihydrobromide experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-PBIT dihydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of nitric oxide synthases (NOS). It primarily targets the inducible (iNOS) and neuronal (nNOS) isoforms, with significantly lower potency against the endothelial (eNOS) isoform.[1][2][3] Its mechanism of action is the competitive inhibition of these enzymes, which are responsible for the synthesis of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes.
Q2: What are the key selectivity and potency parameters for this compound?
The inhibitory activity of this compound is most pronounced against purified human iNOS and nNOS enzymes. It is substantially less effective against eNOS, making it a valuable tool for distinguishing the roles of different NOS isoforms in experimental systems.
| Enzyme Isoform | Ki (Inhibitor Constant) |
| Inducible NOS (iNOS) | 7.4 nM[1][2] |
| Neuronal NOS (nNOS) | 16 nM[1][2] |
| Endothelial NOS (eNOS) | 360 nM[1][2] |
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of this compound are critical for maintaining its activity. It is a crystalline solid that should be stored at -20°C for long-term stability.[4] For experimental use, stock solutions can be prepared in various solvents.
| Solvent | Maximum Solubility |
| DMSO | 25 mg/mL[4] |
| DMF | 20 mg/mL[4] |
| PBS (pH 7.2) | 5 mg/mL[4] |
It is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: No or low inhibition of nitric oxide production in a cell-based assay.
Possible Cause 1: Poor membrane permeability of this compound.
-
Explanation: A key challenge with this compound is its limited ability to cross cell membranes. This results in a significantly higher concentration required to achieve inhibition in whole cells compared to purified enzyme assays. For example, the IC50 value for iNOS inhibition in DLD-1 cells is approximately 30 µM, which is substantially higher than its nanomolar Ki value.[2]
-
Solution:
-
Increase the concentration of this compound in your cell-based assay. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Consider using a positive control compound with known good cell permeability to ensure your assay system is working correctly.
-
If possible, perform experiments with purified enzymes to confirm the inhibitory activity of your this compound stock.
-
Possible Cause 2: Suboptimal assay conditions.
-
Explanation: The activity of both the target enzyme (NOS) and the inhibitor can be influenced by factors such as pH, temperature, and incubation time.
-
Solution:
-
Ensure that the pH of your cell culture medium or assay buffer is within the optimal range for NOS activity.
-
Optimize the pre-incubation time of the cells with this compound before stimulating NO production. A longer pre-incubation may be necessary to allow for sufficient cellular uptake.
-
Verify that the method used to measure nitric oxide production (e.g., Griess assay) is sensitive enough to detect changes in your experimental system.
-
Possible Cause 3: Inactive inhibitor.
-
Explanation: Improper storage or handling of this compound can lead to its degradation.
-
Solution:
-
Prepare a fresh stock solution from the solid compound.
-
Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.
-
Issue 2: Unexpected results in experiments with purified NOS enzymes.
Possible Cause 1: Incorrect buffer components.
-
Explanation: The activity of purified NOS enzymes is dependent on the presence of specific cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). The absence or degradation of any of these cofactors will result in low or no enzyme activity.
-
Solution:
-
Ensure that all necessary cofactors are included in the assay buffer at their optimal concentrations.
-
Prepare fresh cofactor solutions, as some can be unstable.
-
Include a positive control without the inhibitor to confirm robust enzyme activity.
-
Possible Cause 2: Inaccurate protein concentration.
-
Explanation: The calculated inhibitory potency (e.g., IC50) is dependent on the accurate determination of the enzyme concentration.
-
Solution:
-
Use a reliable method (e.g., Bradford or BCA assay) to determine the concentration of the purified NOS enzyme.
-
Ensure that the enzyme preparation is of high purity.
-
Experimental Protocols
Protocol: In Vitro iNOS Inhibition Assay Using the Griess Assay
This protocol describes a representative experiment to determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in a macrophage cell line (e.g., RAW 264.7).
1. Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
2. Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
3. Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
4. Stimulation:
-
Prepare a stock solution of LPS.
-
Add LPS to each well (except for the negative control wells) to a final concentration that is known to induce iNOS expression and NO production (e.g., 1 µg/mL).
-
Incubate the cells for an additional 24 hours.
5. Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the Griess Reagent System to measure the nitrite concentration in the supernatant, which is an indicator of NO production.
-
Measure the absorbance at the recommended wavelength (typically 540 nm) using a microplate reader.
6. Data Analysis:
-
Subtract the absorbance of the negative control (unstimulated cells) from all other readings.
-
Normalize the results to the positive control (LPS-stimulated cells without inhibitor), which is set to 100% NO production.
-
Plot the percentage of NO production against the log of the this compound concentration to determine the IC50 value.
Signaling Pathway
References
Technical Support Center: Optimizing 1,4-PBIT Dihydrobromide Dosage for Maximum iNOS Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,4-PBIT dihydrobromide for the effective inhibition of inducible nitric oxide synthase (iNOS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It functions by competing with the substrate, L-arginine, for binding to the active site of the iNOS enzyme, thereby preventing the synthesis of nitric oxide (NO).
Q2: How selective is this compound for iNOS over other NOS isoforms?
A2: this compound exhibits significant selectivity for iNOS. Its inhibitory potency is substantially higher for iNOS compared to endothelial NOS (eNOS) and neuronal NOS (nNOS), minimizing off-target effects in experimental systems where all three isoforms may be present.
Q3: I am observing lower than expected efficacy of this compound in my cell-based assays. What could be the reason?
A3: A common challenge with this compound is its relatively low cell permeability. This can lead to a significant difference between its potency in enzymatic assays (in vitro) and cell-based (in situ) experiments. The troubleshooting guide below provides strategies to address this issue.
Q4: What is the recommended starting concentration range for in vitro experiments?
A4: For initial experiments, a concentration range of 1 µM to 100 µM is recommended. However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the IC50 value in your specific system.
Q5: How should I prepare and store this compound?
A5: this compound is typically soluble in aqueous solutions. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile, nuclease-free water or a suitable buffer (e.g., PBS) and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Inhibitory Potency of this compound against NOS Isoforms
| NOS Isoform | K_i_ (inhibition constant) |
| iNOS (inducible) | ~15-40 nM |
| nNOS (neuronal) | ~100-200 nM |
| eNOS (endothelial) | >1000 nM |
Note: K_i_ values can vary slightly depending on the assay conditions and the source of the enzyme.
Table 2: Example IC_50_ Values of this compound in Cell-Based Assays
| Cell Line | Inducing Agent | IC_50_ (inhibition of NO production) |
| Murine Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) + Interferon-gamma (IFN-γ) | 10-50 µM |
| Human Colon Carcinoma Cells (e.g., DLD-1) | Cytokine Mix (e.g., IL-1β, TNF-α, IFN-γ) | 20-100 µM |
Note: These values are illustrative. It is essential to determine the IC_50_ in your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of IC_50_ for this compound in Cultured Macrophages
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC_50_) of this compound for iNOS activity in LPS/IFN-γ-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent System (for nitrite determination)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A suggested range is 0.1, 1, 10, 50, 100, and 200 µM.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the inhibitor). Incubate for 1 hour.
-
iNOS Induction: After the pre-treatment, add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to all wells except for the negative control (unstimulated cells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO_2_ incubator.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Plot the percentage of iNOS inhibition versus the log concentration of this compound.
-
Determine the IC_50_ value using non-linear regression analysis.
-
Mandatory Visualization
Caption: iNOS signaling pathway and the inhibitory action of 1,4-PBIT.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no iNOS inhibition in cell-based assays | Poor cell permeability of this compound: The compound may not be reaching its intracellular target in sufficient concentrations. | - Increase incubation time: Pre-incubate the cells with 1,4-PBIT for a longer duration (e.g., 2-4 hours) before adding the iNOS-inducing stimuli. - Use a permeabilizing agent: In preliminary experiments, a very low, non-toxic concentration of a gentle permeabilizing agent like digitonin could be tested, though this may affect cell viability and should be carefully controlled. - Optimize concentration: Ensure that the concentration range tested is appropriate. If no inhibition is seen, test higher concentrations. |
| Degradation of 1,4-PBIT in culture medium: The compound may not be stable over the course of the experiment. | - Prepare fresh solutions: Always use freshly prepared dilutions of 1,4-PBIT for each experiment. - Check for precipitation: Visually inspect the culture medium after adding the compound to ensure it has not precipitated out of solution. If precipitation occurs, the stock solution may need to be prepared in a different solvent (if compatible with cell culture) or the final concentration in the medium may be too high. | |
| Low iNOS induction: The cells may not be producing enough NO for a robust inhibition to be measured. | - Check the activity of inducing agents: Ensure that the LPS and IFN-γ are of high quality and have not expired. - Optimize cell density: The cell density can affect the level of iNOS induction. Titrate the cell number to find the optimal density for your experiments. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variable results. | - Ensure a single-cell suspension: Before seeding, ensure that the cells are well-resuspended to avoid clumping. - Proper mixing: Gently mix the cell suspension between pipetting to maintain a uniform cell density. |
| Pipetting errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. | - Use calibrated pipettes: Regularly check the calibration of your pipettes. - Careful technique: Use proper pipetting techniques to ensure accuracy and precision. | |
| Unexpected cytotoxicity | High concentration of 1,4-PBIT: Although generally well-tolerated, very high concentrations of any compound can be toxic to cells. | - Perform a cytotoxicity assay: Use an MTT or similar assay to determine the cytotoxic concentration of 1,4-PBIT on your specific cell line. Ensure that the concentrations used for the iNOS inhibition assay are non-toxic. |
| Solvent toxicity: If a solvent other than water or PBS is used to prepare the stock solution, it may be toxic to the cells at the final concentration. | - Limit solvent concentration: The final concentration of solvents like DMSO should typically be kept below 0.1% (v/v) in the culture medium. |
Common challenges when working with 1,4-PBIT dihydrobromide in cell culture.
Welcome to the technical support center for 1,4-PBIT dihydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent nitric oxide synthase (NOS) inhibitor in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO). It exhibits high affinity for the inducible (iNOS) and neuronal (nNOS) isoforms, with significantly lower activity against the endothelial (eNOS) isoform.[1] Its primary mechanism of action is the competitive inhibition of the NOS enzymes, thereby reducing the production of NO from L-arginine.
Q2: What are the known solubility properties of this compound?
This compound is soluble in various organic solvents and aqueous solutions. The approximate solubilities are provided in the table below. It is important to note that solubility can be influenced by temperature, pH, and the presence of other solutes.
Q3: Why is the inhibitory activity of this compound reportedly lower in whole cells compared to purified enzymes?
The diminished inhibitory effect of this compound in cell-based assays is presumed to be due to poor membrane permeability.[2] As a dihydrobromide salt, the molecule is charged at physiological pH, which can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
Q4: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies among different cell lines. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Troubleshooting Guides
Issue 1: Precipitation of this compound in cell culture medium.
Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common challenge with hydrophobic compounds. This phenomenon, often referred to as "solvent shock," can lead to inaccurate experimental results.
Possible Causes and Solutions:
-
Rapid Dilution: Adding the concentrated DMSO stock directly and quickly to the full volume of media can cause the compound to crash out of solution.
-
Solution: Employ a stepwise dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of cell culture medium.
-
-
Low Temperature of Media: Diluting the compound in cold media can decrease its solubility.
-
Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Solution: If possible, lower the final working concentration. If a high concentration is necessary, consider the strategies outlined in the "Poor Cell Permeability" section below.
-
Issue 2: Poor cell permeability leading to low efficacy in cell-based assays.
The charged nature of this compound can limit its entry into cells, resulting in a weaker than expected biological response.
Potential Strategies to Enhance Cellular Uptake:
-
Use of Permeabilizing Agents (with caution): Very low, non-toxic concentrations of mild detergents like digitonin or saponin can be used to transiently permeabilize cell membranes. However, this approach requires careful optimization to avoid significant cytotoxicity.
-
Prodrug Approach: While not a direct solution for the user, this is a medicinal chemistry strategy where the charged groups are masked with lipophilic moieties that can be cleaved by intracellular enzymes to release the active inhibitor.
-
Co-administration with Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can facilitate the intracellular delivery of various cargo molecules. Co-incubation of your compound with a suitable CPP could enhance its uptake. This would require significant optimization and validation.
Issue 3: Potential for cytotoxicity at higher concentrations.
Recommendation:
-
Determine the Cytotoxic Profile: It is essential to determine the half-maximal inhibitory concentration for cytotoxicity (IC50) of this compound in your specific cell line using a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo® assay). This will help you establish a non-toxic working concentration range for your experiments. For a related compound, PBIT, the IC50 in a melanoma cell line was reported to be greater than 100 µM.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species | Notes |
| Ki (iNOS) | 7.6 nM | Human | Potent inhibition of inducible NOS.[1] |
| Ki (nNOS) | 16 nM | Human | Potent inhibition of neuronal NOS.[1] |
| Ki (eNOS) | 360 nM | Human | Significantly lower affinity for endothelial NOS.[1] |
| Solubility | |||
| in DMF | 20 mg/mL | - | N,N-Dimethylformamide.[2] |
| in DMSO | 25 mg/mL | - | Dimethyl sulfoxide.[2] |
| in PBS (pH 7.2) | 5 mg/mL | - | Phosphate-Buffered Saline.[2] |
Experimental Protocols
General Protocol for Evaluating the Effect of this compound on Nitric Oxide Production in Macrophage Cell Culture
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular cell line and experimental goals.
1. Cell Seeding:
- Seed macrophage cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a suitable multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.
- Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
2. Preparation of this compound Working Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Perform serial dilutions of the stock solution in serum-free cell culture medium to create a range of working concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1-0.5%.
3. Treatment of Cells:
- Remove the culture medium from the cells.
- Add the prepared working solutions of this compound to the respective wells.
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., another known NOS inhibitor like L-NAME).
- Pre-incubate the cells with the inhibitor for 1-2 hours.
4. Stimulation of Nitric Oxide Production:
- Induce nitric oxide production by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL).
- Incubate the cells for an additional 24 hours.
5. Measurement of Nitric Oxide Production (Griess Assay):
- After the incubation period, collect the cell culture supernatants.
- Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable breakdown product of NO.
- Briefly, mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
6. Assessment of Cell Viability (Optional but Recommended):
- After collecting the supernatants, assess the viability of the cells in each well using a standard method like the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Mandatory Visualization
Caption: Signaling pathway for iNOS induction and inhibition by this compound.
Caption: Troubleshooting workflow for common issues with this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
Identifying and mitigating potential off-target effects of 1,4-PBIT.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of the chemical probe 1,4-PBIT.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-PBIT and what is its intended target?
A1: 1,4-PBIT is a novel chemical probe under investigation. Its primary intended target is currently hypothesized to be Protein Kinase X (PKX). However, like any small molecule, it has the potential to interact with other proteins, leading to off-target effects. It is crucial to validate its selectivity to ensure that the observed biological effects are a direct result of modulating PKX.[1][2][3]
Q2: I am observing an unexpected phenotype in my cell-based assays after treatment with 1,4-PBIT. Could this be an off-target effect?
A2: Yes, an unexpected or inconsistent phenotype is a common indicator of potential off-target effects.[2] Chemical probes can interact with multiple proteins, leading to complex biological responses that differ from the expected outcome of modulating the primary target.[1][3] It is essential to perform a series of validation experiments to deconvolute on-target from off-target effects.
Q3: What are the first steps I should take to investigate potential off-target effects of 1,4-PBIT?
A3: A good starting point is to perform dose-response experiments and compare the concentration at which you observe the phenotype with the known or expected potency of 1,4-PBIT for its intended target. If the phenotype occurs at a significantly different concentration, it may suggest an off-target effect. Additionally, using a structurally related but inactive control compound can help determine if the observed effect is specific to 1,4-PBIT's intended pharmacology.[2] Subsequently, broader profiling assays are recommended.
Q4: What are some common techniques to identify off-target interactions of a chemical probe?
A4: Several robust methods are available to identify off-target interactions. These include:
-
Kinase Profiling: Screens the compound against a large panel of kinases to identify unintended interactions.[4][5][6]
-
Receptor Binding Assays: Determine the binding affinity of the compound to a panel of receptors, channels, and transporters.[7][8][9][10][11]
-
Cellular Thermal Shift Assay (CETSA): Detects direct binding of the compound to proteins in a cellular context by measuring changes in protein thermal stability.[12][13][14][15][16]
-
Affinity Chromatography/Mass Spectrometry: Uses an immobilized version of the compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Readouts
Symptoms:
-
The observed cellular phenotype does not align with the known function of the intended target (PKX).
-
High variability in experimental results between replicates.
-
The effective concentration of 1,4-PBIT for the phenotype is significantly different from its IC50 for PKX.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent phenotypes.
Recommended Actions:
-
Quantitative Analysis: Perform a detailed dose-response curve for the observed phenotype and determine the EC50.
-
Data Comparison: Compare the phenotypic EC50 with the biochemical IC50 of 1,4-PBIT against PKX. A significant difference may indicate an off-target effect.
-
Use of Controls: Synthesize or obtain a structurally similar but biologically inactive analog of 1,4-PBIT. If the inactive analog does not produce the same phenotype, it strengthens the evidence for an on-target effect.[2]
-
Off-Target Profiling: If an off-target effect is suspected, proceed with broader screening assays as detailed in the experimental protocols section.
Issue 2: Confirmed Off-Target Binding from Profiling Assays
Symptoms:
-
Kinase or receptor profiling data reveals significant interaction with one or more unintended proteins.
-
CETSA identifies proteins other than PKX that are stabilized by 1,4-PBIT.
Mitigation Strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1,4-PBIT to identify modifications that reduce binding to the off-target protein(s) while maintaining affinity for PKX.
-
Lowering Compound Concentration: If there is a sufficient therapeutic window, use the lowest effective concentration of 1,4-PBIT that elicits the on-target phenotype while minimizing off-target engagement.
-
Orthogonal Approaches: Use a secondary, structurally distinct inhibitor of PKX to confirm that the desired phenotype is indeed due to inhibition of PKX.[3]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the identified off-target protein. If the unexpected phenotype is diminished, this confirms the off-target interaction is responsible.
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for 1,4-PBIT (1 µM)
| Kinase | % Inhibition | IC50 (nM) | Notes |
| PKX (Target) | 95% | 50 | On-target activity |
| Kinase A | 85% | 200 | Potential significant off-target |
| Kinase B | 55% | >1000 | Moderate off-target interaction |
| Kinase C | 15% | >10000 | Likely not a significant off-target |
Table 2: Hypothetical Receptor Binding Assay Results for 1,4-PBIT (10 µM)
| Receptor/Transporter | % Inhibition | Ki (nM) | Notes |
| Receptor Y | 78% | 800 | Potential significant off-target |
| Transporter Z | 45% | >5000 | Moderate off-target interaction |
| Receptor Q | 5% | >10000 | Likely not a significant off-target |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of 1,4-PBIT by screening it against a panel of protein kinases.
Methodology:
-
Assay Principle: Radiometric kinase assays, such as the HotSpot assay, are considered the gold standard and directly measure the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.[4]
-
Compound Preparation: Prepare a stock solution of 1,4-PBIT in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, a suitable substrate, and cofactors in a kinase buffer.
-
Add 1,4-PBIT or vehicle control (DMSO).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. For significant hits, perform a dose-response curve to determine the IC50 value.
References
- 1. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes | MDPI [mdpi.com]
- 2. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 3. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 10. revvity.com [revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
How to ensure the stability and potency of 1,4-PBIT dihydrobromide in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability and potency of 1,4-PBIT dihydrobromide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of nitric oxide synthases (NOS).[1] It primarily targets the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial (eNOS) isoform. Its mechanism of action involves competing with the substrate L-arginine at the active site of the NOS enzyme, thereby reducing the production of nitric oxide (NO).
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in various organic solvents and aqueous buffers. The solubility is approximately 25 mg/mL in DMSO, 20 mg/mL in DMF, and 5 mg/mL in phosphate-buffered saline (PBS, pH 7.2).[2] The choice of solvent will depend on the specific experimental requirements.
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
A3: As a solid, this compound is stable for at least four years when stored at -20°C. Once in solution, it is recommended to store aliquots at -20°C and use them within one month to maintain potency. For longer-term storage of solutions, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the compound in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the chosen buffer. | - Prepare a higher concentration stock solution in DMSO or DMF and then dilute it into the aqueous buffer to the final desired concentration. - Gently warm the solution to aid dissolution, but avoid high temperatures which could promote degradation. - Ensure the pH of the buffer is within a stable range for the compound (near neutral). |
| Inconsistent or lower-than-expected inhibitory activity. | - Degradation of the compound: The compound may have degraded due to improper storage or handling. - Inaccurate concentration: Errors in weighing or dilution. - Interaction with media components: Components in the cell culture media or assay buffer may interfere with the inhibitor. | - Verify Potency: Use a fresh vial of the compound or prepare a new stock solution. Test its activity in a reliable potency assay (see Experimental Protocols). - Confirm Concentration: Re-measure the concentration of the stock solution using spectrophotometry if possible, or prepare a fresh stock with careful weighing and dilution. - Control Experiments: Perform control experiments with the vehicle (e.g., DMSO) and in simplified buffer systems to identify potential interactions. |
| High background signal in the nitric oxide (NO) assay. | - Contamination: Reagents or labware may be contaminated with substances that react with the NO detection reagents. - Cellular Stress: High concentrations of the solvent (e.g., DMSO) can induce cellular stress and non-specific NO production. | - Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and filtered. - Minimize Solvent Concentration: Keep the final concentration of the organic solvent in the assay as low as possible (typically below 0.5%). Run appropriate vehicle controls. |
| Variability between experimental replicates. | - Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or final assay solution. - Pipetting Errors: Inaccurate pipetting, especially of small volumes. - Uneven Cell Seeding: In cell-based assays, variations in cell number per well can lead to variability. | - Ensure Complete Dissolution: Vortex the stock solution thoroughly before making dilutions. - Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. - Verify Cell Seeding: Use a cell counter to ensure consistent cell numbers in each well. |
Data on Stability and Potency
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides an illustrative example of a stability profile. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Solution
| Solvent | Storage Temperature | Time Point | Potency (% of initial) |
| DMSO | -20°C | 1 month | >95% |
| DMSO | 4°C | 1 week | ~90% |
| PBS (pH 7.2) | -20°C | 1 month | ~90% |
| PBS (pH 7.2) | 4°C | 1 week | ~80% |
| PBS (pH 7.2) | Room Temperature | 24 hours | ~70% |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol for Assessing the Potency of this compound using a Nitric Oxide Synthase (NOS) Activity Assay
This protocol is a general guideline and can be adapted from commercially available NOS activity assay kits. The principle is to measure the amount of nitric oxide (NO) produced by the NOS enzyme in the presence and absence of the inhibitor.
-
Reagent Preparation: Prepare all assay buffers, cofactors (e.g., NADPH, FAD, FMN, BH4), and the substrate (L-arginine) as recommended by the assay kit manufacturer.
-
Enzyme Preparation: Use purified iNOS or nNOS enzyme or cell lysates containing the enzyme.
-
Inhibitor Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations for IC50 determination. Also, prepare a vehicle control (DMSO or the solvent used for the stock solution) at the same final concentration as in the inhibitor dilutions.
-
Assay Procedure: a. In a 96-well plate, add the NOS enzyme to each well. b. Add the diluted this compound or vehicle control to the respective wells. c. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the recommended temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the L-arginine substrate and cofactors. e. Incubate for the recommended reaction time (e.g., 60 minutes) at 37°C.
-
NO Detection: a. Stop the reaction. b. Measure the amount of NO produced. A common method is the Griess assay, which detects nitrite (a stable oxidation product of NO).
-
Data Analysis: a. Subtract the background absorbance (from wells with no enzyme) from all readings. b. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
Refining experimental design for studies involving 1,4-PBIT dihydrobromide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving 1,4-PBIT dihydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
1,4-PBIT (S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea) dihydrobromide is a potent and selective inhibitor of nitric oxide synthase (NOS) isoforms.[1][2] Its primary mechanism of action is the competitive inhibition of the inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) isoforms, with significantly lower potency against the endothelial isoform (eNOS).[1] This selectivity makes it a valuable tool for investigating the specific roles of iNOS and nNOS in various physiological and pathological processes.
Q2: What are the binding affinities (Ki) of 1,4-PBIT for the different NOS isoforms?
1,4-PBIT exhibits high affinity for iNOS and nNOS. The inhibition constants (Ki) for purified human NOS isoforms are as follows:
Q3: How should I dissolve this compound for my experiments?
The solubility of this compound can vary depending on the solvent. Here are some general guidelines for preparing stock solutions:
For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cell-permeable?
A significant challenge when working with 1,4-PBIT is its poor membrane permeability.[1] While it is a potent inhibitor of purified iNOS, its inhibitory activity is greatly diminished in whole-cell assays.[1] Researchers should consider this limitation when designing and interpreting cell-based experiments. It may be necessary to use higher concentrations or alternative delivery methods to achieve effective intracellular inhibition.
Troubleshooting Guide
Problem 1: I am not observing the expected level of iNOS inhibition in my cell-based assay.
-
Possible Cause 1: Poor Cell Permeability. As mentioned in the FAQs, 1,4-PBIT has limited cell permeability.[1]
-
Solution: Increase the concentration of 1,4-PBIT in a stepwise manner. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations. Consider using a positive control inhibitor with known cell permeability to validate your assay setup.
-
-
Possible Cause 2: Incorrect Timing of Treatment. The timing of 1,4-PBIT addition relative to the induction of iNOS expression can be critical.
-
Solution: If you are inducing iNOS expression with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), try pre-incubating the cells with 1,4-PBIT for a period before adding the inducing agents. This allows the inhibitor to be present as iNOS is being synthesized.
-
-
Possible Cause 3: Instability in Culture Medium. The stability of 1,4-PBIT in aqueous solutions over long incubation periods may be a factor.
-
Solution: Prepare fresh dilutions of 1,4-PBIT in your culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 2: I am observing cytotoxicity in my cell cultures at higher concentrations of 1,4-PBIT.
-
Possible Cause: Off-Target Effects or Solvent Toxicity. High concentrations of any compound, including 1,4-PBIT, can lead to off-target effects and cellular stress. The solvent (e.g., DMSO) used to dissolve the compound can also be toxic at higher concentrations.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. Ensure the final concentration of the solvent is kept constant across all treatment groups, including the vehicle control, and is below the toxic threshold for your cells.
-
Problem 3: My in vivo results are not consistent with my in vitro data.
-
Possible Cause: Pharmacokinetic and Pharmacodynamic (PK/PD) Properties. The in vivo efficacy of 1,4-PBIT can be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME). Its poor membrane permeability can also limit its bioavailability and tissue distribution.
-
Solution: When designing in vivo studies, it is crucial to consider the route of administration and the formulation of 1,4-PBIT. It may be necessary to conduct preliminary PK/PD studies to determine the optimal dosing regimen to achieve and maintain therapeutic concentrations in the target tissue.
-
Quantitative Data
Table 1: Inhibitor Binding Affinity (Ki) for Human NOS Isoforms
| NOS Isoform | Ki (nM) |
| iNOS | 7.4 |
| nNOS | 16 |
| eNOS | 360 |
| Data sourced from Garvey, E.P., et al. (1994). The Journal of Biological Chemistry.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | 25 |
| DMF | 20 |
| PBS (pH 7.2) | 5 |
| Data provided by Cayman Chemical.[1] |
Experimental Protocols
Protocol 1: In Vitro iNOS Inhibition Assay (Citrulline Conversion Assay)
This protocol measures the conversion of L-[³H]arginine to L-[³H]citrulline by purified iNOS enzyme.
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM (6R)-tetrahydro-L-biopterin (BH4), and 1 mg/mL BSA.
-
Prepare Enzyme and Substrate Mix: In the assay buffer, combine purified human iNOS enzyme and L-[³H]arginine.
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of final concentrations.
-
Assay Reaction:
-
Add the iNOS enzyme and substrate mix to microplate wells.
-
Add the diluted 1,4-PBIT or vehicle control to the respective wells.
-
Initiate the reaction by adding a solution of NADPH and calmodulin.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Separation and Quantification:
-
Apply the reaction mixture to a cation-exchange resin (e.g., Dowex 50W-X8) to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.
-
Quantify the amount of L-[³H]citrulline produced using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 1,4-PBIT and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Nitric Oxide Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable breakdown product of nitric oxide (NO), in the cell culture supernatant.
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor:
-
Prepare dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of 1,4-PBIT or a vehicle control.
-
Pre-incubate the cells for 1-2 hours.
-
-
Induction of iNOS Expression:
-
Add iNOS-inducing agents (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) to the wells.
-
Incubate for 24-48 hours.
-
-
Sample Collection: Collect the cell culture supernatant for nitrite measurement.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant samples and the standards.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production for each concentration of 1,4-PBIT.
Visualizations
Caption: iNOS signaling pathway and the inhibitory action of 1,4-PBIT.
Caption: Experimental workflow for assessing iNOS inhibition using a cell-based Griess assay.
Caption: Troubleshooting workflow for common issues with 1,4-PBIT experiments.
References
Addressing solubility issues of 1,4-PBIT dihydrobromide in aqueous solutions.
Welcome to the Technical Support Center for 1,4-PBIT Dihydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS).[1] It is supplied as a crystalline solid. Key properties are summarized in the table below.
Q2: What are the known solubility limits of this compound?
A2: The solubility of this compound is significantly higher in organic solvents compared to aqueous solutions. Published data indicates the following approximate solubilities:
-
Dimethylformamide (DMF): 20 mg/mL[1]
-
Dimethyl sulfoxide (DMSO): 25 mg/mL[1]
-
Phosphate-Buffered Saline (PBS, pH 7.2): 5 mg/mL[1]
This highlights the challenge of achieving high concentrations in aqueous media for biological assays.
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
A3: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution because the final concentration of the organic solvent (DMSO) is too low to maintain solubility. This phenomenon is known as solvent-shifting.
Q4: What are the recommended storage conditions for this compound?
A4:
-
Solid Form: Store at -20°C.
-
Stock Solutions (in DMSO or DMF): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing precipitation and solubility challenges with this compound in your experiments.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
Root Cause: The aqueous buffer cannot maintain the high concentration of this compound that was stable in the DMSO stock.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Increase Final Volume: By increasing the total volume of the aqueous buffer, the final concentration of this compound will be lower, potentially below its solubility limit in the final solvent mixture.
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help redissolve small amounts of precipitate. However, be cautious about the thermal stability of the compound and other components in your assay.
-
Use of Co-solvents: For more challenging situations, consider incorporating a water-miscible co-solvent into your aqueous buffer.
Issue 2: Low solubility in aqueous buffers for in vitro assays.
Root Cause: The inherent chemical properties of this compound limit its solubility in water-based solutions.
Solutions:
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with buffers of different pH values to determine the optimal pH for solubility.
-
Formulation with Excipients: The use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can increase the aqueous solubility of hydrophobic compounds. Compatibility with your specific assay must be verified.
Issue 3: Difficulty in preparing a suitable formulation for in vivo studies.
Root Cause: Achieving a sufficiently concentrated and stable solution for administration to animals is challenging due to the low aqueous solubility.
Solutions:
-
Co-solvent Systems: A common approach for in vivo administration of poorly soluble compounds is the use of a co-solvent system. A typical formulation might include a mixture of DMSO, polyethylene glycol (e.g., PEG300 or PEG400), and a surfactant like Tween® 80, diluted in saline or water.
-
Lipid-based Formulations: For oral or parenteral administration, formulating this compound in a lipid-based vehicle, such as an oil or a self-emulsifying drug delivery system (SEDDS), can be an effective strategy.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈N₄S₂ • 2HBr | [1] |
| Molecular Weight | 444.2 g/mol | [1] |
| CAS Number | 157254-60-9 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMF | 20 mg/mL | [1] |
| Solubility in DMSO | 25 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, accurately weigh the desired amount of the compound. For a 10 mM stock solution, this would be 4.442 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If any solid particles remain, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Visually inspect the solution to ensure it is free of particulates.
-
Aliquot the stock solution into single-use vials and store at -20°C or below.
Protocol 2: Preparation of a Working Solution for Cell Culture (Example: 10 µM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in 100% DMSO to a concentration closer to the final working concentration (e.g., 1 mM). This helps to minimize the volume of DMSO added to the final solution.
-
To prepare the final 10 µM working solution, add 1 µL of the 1 mM intermediate stock solution to 99 µL of pre-warmed cell culture medium.
-
Mix immediately by gentle pipetting or inversion.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways for iNOS and nNOS, the primary targets of this compound.
Caption: Simplified iNOS Signaling Pathway.
Caption: Simplified nNOS Signaling Pathway.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting Workflow for Solubility Issues.
References
Validation & Comparative
A Comparative Analysis of 1,4-PBIT Dihydrobromide and Other Nitric Oxide Synthase (NOS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1,4-Phenylenebis(1,2-ethanediyl)bisisothiourea dihydrobromide (1,4-PBIT), a potent nitric oxide synthase (NOS) inhibitor, with other well-established NOS inhibitors. This document is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Nitric Oxide Synthase and its Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. Its production is catalyzed by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-I), endothelial NOS (eNOS or NOS-III), and inducible NOS (iNOS or NOS-II). While basal levels of NO are essential for homeostasis, excessive production, particularly by nNOS and iNOS, is implicated in various inflammatory diseases, neurodegenerative disorders, and septic shock. Consequently, the development of potent and selective NOS inhibitors is a significant area of pharmacological research.
This guide focuses on comparing 1,4-PBIT dihydrobromide with three other widely used NOS inhibitors: L-NAME (Nω-nitro-L-arginine methyl ester), 7-Nitroindazole (7-NI), and Aminoguanidine.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and its counterparts against the three NOS isoforms. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target Isoform | Ki (nM) | IC50 (µM) | Selectivity Profile |
| This compound | human iNOS | 7.4[1] | 30 (in DLD-1 cells)[1] | Potent and selective for iNOS and nNOS over eNOS |
| human nNOS | 16[1] | - | ||
| human eNOS | 360[1] | - | ||
| L-NAME | bovine nNOS | 15 | - | Non-selective; potent inhibitor of all isoforms |
| human eNOS | 39 | 0.5 | ||
| murine iNOS | 4400 | 18.9 (in BV2 cells) | ||
| purified brain NOS | - | 70 | ||
| 7-Nitroindazole (7-NI) | rat nNOS | - | 0.47 | Selective for nNOS |
| bovine eNOS | - | 0.7 | ||
| murine iNOS | - | 91 | ||
| Aminoguanidine | murine iNOS | - | 2.1 | Selective for iNOS |
| rat nNOS | - | >100 | ||
| bovine eNOS | - | >100 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the nitric oxide signaling pathway and a general workflow for screening NOS inhibitors.
Experimental Protocols
The following is a representative protocol for an in vitro NOS activity assay based on the quantification of nitrite, a stable oxidation product of NO, using the Griess reagent. This method is widely used for its simplicity and reliability.
Objective: To determine the inhibitory effect of a test compound on the activity of purified NOS isoforms.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
HEPES buffer (pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing HEPES, NADPH, calmodulin (for nNOS/eNOS), and BH4.
-
Prepare a stock solution of L-arginine in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the reaction buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Add the purified NOS enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding L-arginine to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrite Quantification (Griess Assay):
-
Stop the reaction by adding a reagent that denatures the enzyme (e.g., by adding an equal volume of Solution A of the Griess reagent).
-
Add Solution B of the Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from all readings.
-
Calculate the concentration of nitrite produced in each well using the sodium nitrite standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The choice of a NOS inhibitor is critical for the specific research application. This compound emerges as a potent and selective inhibitor of iNOS and nNOS, making it a valuable tool for studies where the inhibition of eNOS is undesirable. L-NAME, as a non-selective inhibitor, is useful for investigating the overall physiological effects of systemic NOS inhibition. 7-Nitroindazole offers high selectivity for nNOS, which is advantageous for neurological studies. Aminoguanidine provides a selective option for targeting iNOS, particularly relevant in inflammatory models. The provided data and protocols serve as a foundational guide for researchers to make informed decisions in their experimental design.
References
1,4-PBIT Dihydrobromide vs. L-NAME: A Comparative Analysis of Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two nitric oxide synthase (NOS) inhibitors: 1,4-PBIT dihydrobromide and L-NAME (Nω-nitro-L-arginine methyl ester). The following sections present a comprehensive analysis of their mechanisms of action, quantitative performance data, and detailed experimental protocols to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Executive Summary
This compound and L-NAME are both inhibitors of nitric oxide synthases, the enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. However, they exhibit distinct profiles in terms of their selectivity and potency. This compound is a potent and selective inhibitor of the neuronal (nNOS) and inducible (iNOS) isoforms over the endothelial (eNOS) isoform. In contrast, L-NAME is a non-selective inhibitor that, upon hydrolysis to its active form L-NNA (Nω-nitro-L-arginine), inhibits all three NOS isoforms. This lack of selectivity can lead to significant systemic effects, such as hypertension, due to the inhibition of eNOS-mediated vasodilation. The choice between these two inhibitors, therefore, critically depends on the specific research question and the desired level of isoform selectivity.
Mechanism of Action
Both this compound and L-NAME act as competitive inhibitors at the L-arginine binding site of nitric oxide synthase.
This compound: As an isothiourea-based compound, 1,4-PBIT mimics the substrate L-arginine and binds to the active site of NOS, thereby preventing the synthesis of nitric oxide. Its chemical structure confers a high affinity for the active sites of nNOS and iNOS, with significantly lower affinity for eNOS.
L-NAME: This L-arginine analog also competes with the endogenous substrate. It is important to note that L-NAME is a prodrug and is hydrolyzed in vivo and in solution to the more potent inhibitor, L-NNA.[1] L-NNA is a non-selective inhibitor of all three NOS isoforms.[2][3] The time-dependent hydrolysis of L-NAME to L-NNA can be a crucial factor in experimental design and interpretation of results.[4][5]
Quantitative Performance Data
The inhibitory potency and selectivity of this compound and L-NAME (as its active metabolite, L-NNA) are summarized in the table below. It is crucial to note that the presented Ki values for L-NNA are compiled from different studies using various enzyme sources (bovine, human, and murine), which may not allow for a direct comparison with the data for 1,4-PBIT, which was determined using human NOS isoforms.
| Inhibitor | NOS Isoform | Species | Kᵢ (nM) | Selectivity (eNOS/nNOS) | Selectivity (eNOS/iNOS) | Reference |
| This compound | nNOS | Human | 16 | 22.5-fold | Garvey et al., 1994[6] | |
| eNOS | Human | 360 | Garvey et al., 1994[6] | |||
| iNOS | Human | 7.4 | 48.6-fold | Garvey et al., 1994[6] | ||
| L-NNA (active form of L-NAME) | nNOS | Bovine | 15 | ~2.6-fold | Furfine et al., 1993[7] | |
| eNOS | Human | 39 | Furfine et al., 1993[7] | |||
| iNOS | Murine | 4400 | ~0.009-fold | Furfine et al., 1993[7] |
Note: Selectivity is calculated as the ratio of Ki values (Ki of less desired isoform / Ki of more desired isoform). A higher number indicates greater selectivity for the target isoform over the other.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the selective inhibition of iNOS by 1,4-PBIT dihydrobromide.
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of research, particularly in the development of therapeutics for inflammatory diseases and other pathologies driven by excessive nitric oxide (NO) production. This guide provides a comparative analysis of potent and selective iNOS inhibitors, with a focus on validating their inhibitory activity and selectivity against other nitric oxide synthase isoforms.
Overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of various inflammatory conditions.[1] Therefore, the development of potent and selective iNOS inhibitors is a significant focus in drug discovery.[1] This guide offers a comparative analysis of 1400W alongside other frequently studied NOS inhibitors, presenting quantitative data on their inhibitory potency and selectivity, detailed experimental protocols for assessing their activity, and visual representations of the relevant biological pathways and experimental workflows.[1]
Quantitative Comparison of NOS Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activities (IC50 values) of 1400W and other common NOS inhibitors against the three main NOS isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). The data is compiled from various studies and highlights the varying degrees of potency and selectivity among these compounds.
| Inhibitor | iNOS (murine) IC50 (μM) | nNOS (rat) IC50 (μM) | eNOS (bovine) IC50 (μM) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| 1400W | 0.007 (Ki) | 2 | 50 | ~286-fold | ~7143-fold |
| L-NIL | 3.3 | 39 | 29 | 11.8-fold | 8.8-fold |
| Aminoguanidine | 2.1 | - | - | - | - |
| FR038251 | 1.7 | 64.6 | 13.6 | 38-fold | 8-fold |
| FR191863 | 1.9 | 100.7 | 5.7 | 53-fold | 3-fold |
| L-NAME | 20 | 0.16 | 0.46 | 0.008-fold (nNOS selective) | 0.023-fold (eNOS selective) |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.[2][3]
Signaling Pathway for iNOS Induction
The expression of iNOS is primarily regulated at the transcriptional level, often initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). These stimuli activate signaling cascades that lead to the activation of transcription factors like NF-κB and STAT1, which in turn bind to the iNOS promoter and drive its transcription.
Caption: Signaling pathway for the induction of iNOS expression by LPS and IFN-γ.
Experimental Protocols
Validating the selective inhibition of iNOS requires robust and reproducible experimental protocols. Below are methodologies for key in vitro assays.
Cell-Based Assay for iNOS Inhibition using the Griess Reagent
This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the supernatant of cultured cells stimulated to express iNOS.
Protocol:
-
Cell Culture and Treatment:
-
Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and culture until they reach approximately 80% confluence.
-
Induce iNOS expression by treating the cells with pro-inflammatory stimuli, such as lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL).[1]
-
Concurrently, treat the cells with various concentrations of the test inhibitor (e.g., 1,4-PBIT or 1400W) and a vehicle control.[1]
-
-
Sample Collection:
-
After a 24-hour incubation period, collect the cell culture supernatant.[1]
-
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
-
Enzyme Activity Assay using Purified NOS
This assay directly measures the activity of purified NOS isoforms by monitoring the conversion of L-arginine to L-citrulline.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin.
-
Add purified iNOS, eNOS, or nNOS enzyme to the buffer.
-
Include 1 mM NADPH and [³H]-L-arginine.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the inhibitor or vehicle control for a specified time.
-
Initiate the reaction by adding the L-arginine substrate.
-
Incubate at 37°C for 30 minutes.
-
-
Separation and Quantification:
-
Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Separate the [³H]-L-citrulline product from the unreacted [³H]-L-arginine using cation exchange chromatography (e.g., Dowex AG 50W-X8 resin).
-
Quantify the amount of [³H]-L-citrulline by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the enzyme activity for each inhibitor concentration and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating selective iNOS inhibitors.
References
A Head-to-Head Comparison of 1,4-PBIT and Other Selective iNOS Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical area of investigation for therapeutic intervention in a variety of pathological conditions characterized by inflammation and excessive nitric oxide (NO) production. This guide provides a head-to-head comparison of 1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea (1,4-PBIT) with other notable selective iNOS inhibitors, supported by experimental data and detailed methodologies to aid in the selection and application of these pharmacological tools.
Performance Comparison of Selective iNOS Inhibitors
The efficacy and selectivity of iNOS inhibitors are paramount for their utility in research and potential clinical applications. The following table summarizes the in vitro potency (IC50) and selectivity of 1,4-PBIT against other commonly used selective iNOS inhibitors. Lower IC50 values indicate greater potency. Selectivity is presented as a ratio of IC50 values for the endothelial (eNOS) and neuronal (nNOS) isoforms relative to the inducible isoform (iNOS).
| Inhibitor | iNOS IC50 | nNOS IC50 | eNOS IC50 | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) | Species |
| 1,4-PBIT | 16 nM | - | - | - | - | Human |
| 1400W | ≤ 7 nM | 2 µM | 50 µM | ~286 | ~7143 | Human |
| GW274150 | 2.19 µM (human) | >175 µM (human) | >219 µM (human) | >80 | >100 | Human/Rat |
| L-NIL | - | - | - | Moderately iNOS-selective | Moderately iNOS-selective | Human |
| Aminoguanidine | 2.1 µM (mouse) | - | - | 38x vs nNOS | 8x vs eNOS | Mouse/Rat |
Note: IC50 values can vary based on experimental conditions. Data is compiled from multiple sources for comparison.
Signaling Pathways of iNOS Induction
The expression of the iNOS gene is tightly regulated by a complex network of intracellular signaling pathways, primarily activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). The two major pathways converging on the iNOS promoter are the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Understanding these pathways is crucial for interpreting the effects of iNOS inhibitors in cellular and in vivo models.
Experimental Protocols
Accurate assessment of iNOS inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for two standard in vitro assays used to quantify iNOS activity and its inhibition.
Protocol 1: Griess Assay for Nitrite Determination in Cell Culture
This protocol measures the accumulation of nitrite, a stable oxidation product of NO, in cell culture supernatants as an indicator of iNOS activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Test inhibitors (e.g., 1,4-PBIT, 1400W)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water
-
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the iNOS inhibitors for 1-2 hours.
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include control wells with unstimulated cells and stimulated cells without inhibitor.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Determine the IC50 value for each inhibitor.
Protocol 2: iNOS Activity Assay by [³H]-L-Arginine to [³H]-L-Citrulline Conversion
This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[1]
Materials:
-
Purified recombinant iNOS or cell/tissue homogenates containing iNOS
-
[³H]-L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin
-
EGTA
-
HEPES buffer (pH 7.4)
-
Test inhibitors
-
Dowex AG 50W-X8 cation-exchange resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, calmodulin, and EGTA.
-
Inhibitor Addition: Add varying concentrations of the iNOS inhibitors to the reaction mixture.
-
Enzyme Addition: Add the purified iNOS enzyme or cell/tissue homogenate to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [³H]-L-Arginine.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA and a large excess of cold L-arginine.
-
Separation of Substrate and Product: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]-L-Arginine will bind to the resin, while the neutral [³H]-L-Citrulline will pass through.
-
Quantification: Collect the eluate containing [³H]-L-Citrulline and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-L-Citrulline produced, which is proportional to the iNOS activity. Determine the IC50 values for the inhibitors.
This comprehensive guide provides a foundation for researchers to compare and select appropriate selective iNOS inhibitors for their studies. The provided data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate rigorous and reproducible research in the field of nitric oxide biology and pharmacology.
References
The Ascendancy of 1,3-PBIT in Selective iNOS Inhibition: A Comparative Analysis with Aminoguanidine
For researchers and drug development professionals navigating the landscape of inducible nitric oxide synthase (iNOS) inhibitors, the choice of agent is critical. While aminoguanidine has long been a standard research tool, emerging compounds such as 1,3-phenylene-bis(1,2-ethanediyl))diisothiourea (1,3-PBIT) offer significant advantages in terms of potency and selectivity. This guide provides a comprehensive comparison of 1,3-PBIT and aminoguanidine, supported by available experimental data, to inform preclinical research and development.
Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in a range of inflammatory and autoimmune diseases. Consequently, the development of potent and selective iNOS inhibitors is a major therapeutic goal. Aminoguanidine, a non-specific inhibitor of diamine oxidase and a moderately selective iNOS inhibitor, has been widely used in preclinical studies. However, its limitations, including off-target effects and modest potency, have spurred the search for superior alternatives. 1,3-PBIT has emerged as a highly potent and selective iNOS inhibitor, offering a more refined tool for dissecting the role of iNOS in disease and as a promising therapeutic candidate.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the key quantitative data for 1,3-PBIT and aminoguanidine, highlighting the superior inhibitory profile of 1,3-PBIT.
| Parameter | 1,3-PBIT | Aminoguanidine | Reference |
| iNOS Inhibition (Ki) | 47 nM | ~2-20 µM | [cite: ] |
| eNOS Inhibition (Ki) | 9 µM | Moderately higher than iNOS Ki | [cite: ] |
| nNOS Inhibition (Ki) | 0.25 µM | Moderately higher than iNOS Ki | [cite: ] |
| iNOS/eNOS Selectivity | ~191-fold | 10 to 100-fold | [1] |
| iNOS/nNOS Selectivity | ~5.3-fold | 10 to 100-fold | [1] |
Mechanism of Action: A Tale of Two Inhibitors
While both compounds target iNOS, their mechanisms of action and broader pharmacological profiles differ significantly.
1,3-PBIT acts as a potent, competitive inhibitor at the arginine-binding site of iNOS. Its high affinity for the iNOS isoform is attributed to its specific chemical structure, which allows for optimal interaction with the active site.
Aminoguanidine , on the other hand, is a mechanism-based inactivator of iNOS. It undergoes catalytic turnover by the enzyme, leading to the covalent modification and inactivation of the iNOS protein and its heme cofactor. However, this mechanism is not entirely specific to iNOS, contributing to its off-target effects. Furthermore, aminoguanidine is known to inhibit diamine oxidase and react with various biological molecules, which can confound experimental results and contribute to side effects.[2]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay determines the inhibitory potency of compounds on iNOS activity by measuring the accumulation of nitrite, a stable oxidation product of nitric oxide.
Workflow:
Detailed Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5 x 104 cells/well and allow to adhere overnight.
-
iNOS Induction: Replace the medium with fresh medium containing lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to induce iNOS expression.
-
Inhibitor Treatment: Simultaneously, add serial dilutions of 1,3-PBIT or aminoguanidine to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of iNOS inhibition for each compound concentration and determine the IC50 value.
Selectivity Assays (eNOS and nNOS)
To determine the selectivity of the inhibitors, similar inhibition assays are performed using purified recombinant eNOS and nNOS enzymes. The activity of these constitutive isoforms is typically measured by monitoring the conversion of [3H]-L-arginine to [3H]-L-citrulline.
Signaling Pathway Context
The overproduction of nitric oxide by iNOS plays a crucial role in the inflammatory cascade. The following diagram illustrates the signaling pathway leading to iNOS expression and the subsequent downstream effects of NO.
Advantages of 1,3-PBIT over Aminoguanidine
Based on the available data, 1,3-PBIT presents several key advantages for researchers in the field of iNOS biology and drug discovery:
-
Higher Potency: 1,3-PBIT is significantly more potent than aminoguanidine, with a Ki in the nanomolar range compared to the micromolar range for aminoguanidine. This allows for the use of lower concentrations in in vitro and potentially in vivo studies, reducing the risk of off-target effects.
-
Greater Selectivity: While both compounds show selectivity for iNOS over the constitutive isoforms, the selectivity profile of 1,3-PBIT for iNOS over eNOS appears to be more pronounced. This is a critical advantage, as inhibition of eNOS can lead to undesirable cardiovascular side effects.
-
More Specific Mechanism of Action: As a competitive inhibitor, the action of 1,3-PBIT is more direct and less prone to the complexities of mechanism-based inactivation and off-target reactions associated with aminoguanidine. This leads to more precise and interpretable experimental outcomes.
-
Reduced Potential for Side Effects: The off-target activities of aminoguanidine, including the inhibition of diamine oxidase and its propensity to react with other biological molecules, can lead to side effects such as flu-like symptoms and abnormalities in liver function.[3] The higher potency and selectivity of 1,3-PBIT suggest a lower likelihood of such adverse effects.
Limitations and Future Directions
It is important to note that while the in vitro data for 1,3-PBIT is compelling, there is a relative scarcity of published in vivo and head-to-head comparative studies with aminoguanidine. Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of 1,3-PBIT and to confirm its superior efficacy and safety profile in relevant animal models of inflammatory diseases.
Conclusion
For researchers seeking a highly potent and selective tool to investigate the role of iNOS, 1,3-PBIT represents a significant advancement over aminoguanidine. Its superior inhibitory profile and more specific mechanism of action make it a more reliable and precise pharmacological agent for in vitro studies. While further in vivo validation is needed, the existing data strongly suggest that 1,3-PBIT holds considerable promise as a lead compound for the development of novel therapeutics targeting iNOS-mediated pathologies. The adoption of 1,3-PBIT in preclinical research is poised to accelerate our understanding of iNOS and facilitate the discovery of next-generation anti-inflammatory drugs.
References
Cross-Study Validation of 1,4-PBIT Dihydrobromide: A Comparative Guide to Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the effects of 1,4-PBIT dihydrobromide, a potent inhibitor of nitric oxide synthase (NOS). Its performance is objectively compared with other notable NOS inhibitors, supported by experimental data to inform research and development in therapeutic areas where NOS modulation is critical.
Introduction to this compound
1,4-PBIT (S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea) dihydrobromide is a non-amino acid-based isothiourea derivative that has been identified as a potent inhibitor of nitric oxide synthases. Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by three distinct isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in various disorders, making NOS inhibitors like this compound valuable tools for research and potential therapeutic agents.
Quantitative Comparison of NOS Inhibitors
The inhibitory potency of this compound and other key NOS inhibitors against the three human NOS isoforms is summarized below. The data is compiled from foundational studies in the field to provide a basis for cross-study comparison.
| Inhibitor | Target Isoform | Ki (nM) | Selectivity (iNOS vs. eNOS) | Selectivity (nNOS vs. eNOS) | Reference |
| This compound | human iNOS | 7.4 | 48.6-fold | [1] | |
| human nNOS | 16 | 22.5-fold | [1] | ||
| human eNOS | 360 | [1] | |||
| 1400W dihydrochloride | human iNOS | 7 | ~285-fold | [2] | |
| human nNOS | 2,000 | ~0.1-fold | [2] | ||
| human eNOS | 50,000 | [2] | |||
| L-NAME (L-NG-Nitroarginine Methyl Ester) | bovine nNOS | 1,400 | Non-selective | [3] | |
| (active metabolite L-NNA) | |||||
| S-Methylisothiourea (SMT) sulfate | murine iNOS (EC50) | 2,000 | ~30-fold more potent on iNOS | [4] | |
| bovine eNOS | equipotent with NG-methyl-L-arginine | [4] |
Note: Ki values represent the inhibition constant, with lower values indicating higher potency. EC50 is the half-maximal effective concentration. Data for different compounds are from various studies and experimental conditions should be considered when making direct comparisons.
Signaling Pathway of Nitric Oxide Synthase Inhibition
The following diagram illustrates the general signaling pathway for the synthesis of nitric oxide by NOS and the mechanism of inhibition by competitive inhibitors like this compound.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound typically involves in vitro enzymatic assays. A common method is the measurement of the conversion of L-arginine to L-citrulline or the detection of nitric oxide production.
General Protocol for NOS Inhibition Assay (Citrulline Conversion Assay)
-
Enzyme Preparation: Purified recombinant human nNOS, eNOS, or iNOS is used.
-
Reaction Mixture: A reaction buffer is prepared containing cofactors essential for NOS activity, such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). Calmodulin is included for the activation of nNOS and eNOS.
-
Inhibitor Incubation: The purified NOS enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, L-[3H]arginine.
-
Reaction Termination: After a defined incubation time, the reaction is stopped, typically by the addition of a stop buffer containing EDTA.
-
Separation of L-Citrulline: The radiolabeled product, L-[3H]citrulline, is separated from the unreacted substrate, L-[3H]arginine, using cation exchange chromatography.
-
Quantification: The amount of L-[3H]citrulline produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The Ki value is then determined by fitting the data to appropriate enzyme inhibition models.
Experimental Workflow for Screening NOS Inhibitors
The following diagram outlines a typical workflow for the screening and characterization of novel NOS inhibitors.
Discussion and Conclusion
The available data from cross-study validation highlights that this compound is a potent inhibitor of both iNOS and nNOS, with significant selectivity over eNOS.[1] This profile is advantageous in therapeutic strategies where the inhibition of iNOS and/or nNOS is desired without compromising the homeostatic functions of eNOS, such as the regulation of blood pressure.
When compared to other inhibitors, this compound demonstrates a distinct selectivity profile. For instance, 1400W is highly selective for iNOS, while L-NAME is a non-selective inhibitor of all three isoforms.[2][3] The choice of inhibitor will, therefore, depend on the specific research question or therapeutic target.
The isothiourea class of compounds, to which this compound belongs, represents a significant development in the quest for isoform-selective NOS inhibitors. The detailed experimental protocols provided in this guide are crucial for the accurate evaluation and comparison of such compounds. The structured presentation of quantitative data and visual representation of the signaling pathway and experimental workflow are intended to facilitate a deeper understanding of the pharmacological profile of this compound and its place among other nitric oxide synthase inhibitors. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to 1,4-PBIT Dihydrobromide and Next-Generation NOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nitric oxide synthase (NOS) inhibitor 1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide (1,4-PBIT dihydrobromide) with a range of next-generation NOS inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their studies by offering a comprehensive overview of the potency, selectivity, and experimental evaluation of these compounds.
Introduction to Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The production of NO is catalyzed by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal levels of NO are essential for homeostasis, the overproduction of NO, particularly by nNOS and iNOS, is implicated in various pathologies such as neurodegenerative diseases, inflammation, and septic shock. This has driven the development of NOS inhibitors as potential therapeutic agents. The primary challenge lies in achieving isoform-specific inhibition to avoid adverse effects associated with the inhibition of eNOS, which plays a crucial role in maintaining cardiovascular health.
This compound: A Potent, First-Generation Inhibitor
This compound is a potent, non-amino acid-based inhibitor of nitric oxide synthases. It exhibits strong inhibition of both iNOS and nNOS. Its mechanism of action involves binding to the heme prosthetic group within the active site of the NOS enzyme, thereby competing with the natural substrate, L-arginine.
Next-Generation NOS Inhibitors: The Pursuit of Selectivity
The quest for therapeutic agents with improved safety profiles has led to the development of next-generation NOS inhibitors. These compounds are designed to exhibit high selectivity for a specific NOS isoform, thereby minimizing off-target effects. Significant progress has been made in developing inhibitors with high selectivity for nNOS and iNOS.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (Ki or IC50 values) and selectivity of this compound and a selection of next-generation NOS inhibitors against the three NOS isoforms. Lower values indicate higher potency.
| Inhibitor | Target Isoform | nNOS (Ki/IC50) | iNOS (Ki/IC50) | eNOS (Ki/IC50) | Selectivity (nNOS vs eNOS) | Selectivity (iNOS vs eNOS) | Reference |
| This compound | iNOS/nNOS | 16 nM (Ki) | 7.4 nM (Ki) | 360 nM (Ki) | 22.5 | 48.6 | [2] |
| Aminopyridine-based (Compound 9) | nNOS | 0.02 µM (IC50) | 1.16 µM (IC50) | 2.34 µM (IC50) | 117 | - | [3] |
| Quinazoline-based (Compound 3) | iNOS | - | 0.01 µM (IC50) | 30 µM (IC50) | - | 3000 | [3] |
| CM544 | iNOS | >10 µM (IC50) | 0.058 µM (IC50) | >266 µM (IC50) | - | >4569 | [4] |
| Indole-based (Compound (S)-8) | nNOS | 0.021 µM (IC50) | 7.5 µM (IC50) | 2.5 µM (IC50) | 120 | - | [5] |
| TRIM | nNOS/iNOS | 28.2 µM (IC50) | 27.0 µM (IC50) | 1057.5 µM (IC50) | 37.5 | 39.2 | [6] |
| Tannin | eNOS | ~60 µM (IC50) | ~40 µM (IC50) | 2.2 µM (IC50) | 0.037 | 0.055 | [7] |
| FR038251 | iNOS | 64.6 µM (IC50) | 1.7 µM (IC50) | 13.6 µM (IC50) | 0.21 | 8 | [8] |
Experimental Protocols
In Vitro NOS Inhibition Assay (Griess Assay)
This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against NOS isoforms by measuring the production of nitrite, a stable breakdown product of NO.
Materials:
-
Purified recombinant nNOS, iNOS, or eNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (for nNOS and eNOS activation)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all buffers, cofactor solutions, and enzyme dilutions as recommended by the enzyme manufacturer. Prepare a series of dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors (NADPH, BH4, Calmodulin, CaCl2 as required for the specific isoform), and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well. For control wells, add buffer instead of the inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for NO production.
-
Nitrite Detection: Stop the reaction and add Griess Reagent A followed by Griess Reagent B to each well. Allow the color to develop for 10-15 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of NOS activity.
Cellular NOS Activity Assay
This protocol outlines a method to assess the inhibitory effect of a compound on NOS activity within a cellular context.
Materials:
-
Cell line expressing the target NOS isoform (e.g., RAW 264.7 macrophages for iNOS, primary neurons for nNOS)
-
Cell culture medium and supplements
-
Inducing agent (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction)
-
Test inhibitor compound
-
Griess Reagent
-
Cell lysis buffer
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induction (if necessary): For iNOS, stimulate the cells with LPS and IFN-γ to induce enzyme expression.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period.
-
Sample Collection: Collect the cell culture supernatant to measure extracellular nitrite.
-
Nitrite Measurement: Perform the Griess assay on the collected supernatant as described in the in vitro protocol.
-
Cell Viability Assay (Optional but Recommended): Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Data Analysis: Calculate the IC50 value as described in the in vitro protocol.
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
The production of nitric oxide by NOS isoforms initiates a cascade of signaling events. A simplified representation of this pathway is illustrated below.
Caption: Simplified overview of the nitric oxide signaling pathways for constitutive (nNOS/eNOS) and inducible (iNOS) synthases.
Experimental Workflow for High-Throughput Screening of NOS Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing novel NOS inhibitors from a compound library.
Caption: A typical high-throughput screening workflow for the discovery of novel NOS inhibitors.
Conclusion
This compound remains a valuable tool for in vitro studies requiring potent dual inhibition of nNOS and iNOS. However, its limited isoform selectivity presents a significant hurdle for therapeutic applications. The development of next-generation NOS inhibitors has yielded compounds with remarkable selectivity for either nNOS or iNOS. This enhanced selectivity is crucial for minimizing off-target effects and improving the potential for clinical translation. Researchers should carefully consider the potency and, more importantly, the selectivity profile of an inhibitor in the context of their specific research question and experimental system. The experimental protocols and workflows provided in this guide offer a foundation for the robust evaluation and comparison of existing and novel NOS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Nitric Oxide Synthase Inhibitor Assay Kit (Fluorometric) (ab211086) is not available | Abcam [abcam.com]
- 5. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of constitutive endothelial NO-synthase activity by tannin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing 1,4-PBIT as a Reference Compound in Nitric Oxide Synthase (NOS) Inhibitor Screening Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical step in the design of robust screening assays for novel Nitric Oxide Synthase (NOS) inhibitors. This guide provides a comprehensive comparison of 1,4-Phenylene-bis(1,2-ethanediyl)isothiourea (1,4-PBIT) with other commonly used NOS inhibitors, supported by experimental data and detailed protocols to aid in the informed selection of reference compounds for your research.
Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The production of NO is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO. Dysregulation of NO production is implicated in various pathological conditions, making NOS isoforms attractive therapeutic targets. The development of selective NOS inhibitors is a significant area of research, requiring reliable and well-characterized reference compounds for in vitro and in vivo studies.
This guide focuses on 1,4-PBIT, a bisisothiourea compound, and compares its performance with established NOS inhibitors such as L-NAME, L-NIO, and Aminoguanidine.
Comparative Analysis of NOS Inhibitors
| Compound | nNOS | eNOS | iNOS | Selectivity Profile |
| 1,4-PBIT (1,4-PBITU) | Data not available | Binds to active site[3] | Expected high selectivity | Likely iNOS selective |
| L-NAME | Ki: 15 nM (bovine)[4] | Ki: 39 nM (human)[4] | Ki: 4.4 µM (murine)[4] | Non-selective, potent inhibitor of nNOS and eNOS.[4] |
| L-NIO | Ki: 1.7 µM (neuronal)[5] | Ki: 3.9 µM (endothelial)[5] | Ki: 3.9 µM (inducible)[5] | Potent, non-selective inhibitor.[5] |
| Aminoguanidine | Less potent | Less potent | IC50: 2.1 µM (mouse)[6] | Selective for iNOS. |
Signaling Pathways and Experimental Workflows
To effectively screen for NOS inhibitors, a thorough understanding of the underlying biological pathways and experimental procedures is essential.
Nitric Oxide Signaling Pathway
Nitric oxide is synthesized from L-arginine by NOS enzymes. In many cell types, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream physiological effects, such as smooth muscle relaxation.
References
- 1. L-NAME hydrochloride | NO Synthase | NOS | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Review of 1,4-PBIT Dihydrobromide: Unveiling its Specificity and Potency as a Nitric Oxide Synthase Inhibitor
For Immediate Release
In the intricate landscape of nitric oxide (NO) signaling, the selective inhibition of neuronal nitric oxide synthase (nNOS) remains a critical area of investigation for therapeutic interventions in neurodegenerative diseases and other neurological disorders. This guide provides a comprehensive analysis of 1,4-PBIT dihydrobromide, a potent inhibitor of nitric oxide synthases, and critically compares its performance against other established inhibitors. This objective review, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a NOS inhibitor is determined by its potency, typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), and its selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. High selectivity is crucial to minimize off-target effects, particularly cardiovascular side effects associated with eNOS inhibition.
| Inhibitor | Target Isoform | Ki (nM) | IC50 (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |
| This compound | Human nNOS | 16 | - | 22.5-fold | ~0.46-fold (less selective for nNOS) | [1][2] |
| Human eNOS | 360 | - | [1][2] | |||
| Human iNOS | 7.4 | 30,000 (in DLD-1 cells) | [1] | |||
| S-Methyl-L-thiocitrulline (SMTC) | Human nNOS | 1.2 | - | ~9.2-fold | ~28.3-fold | [1] |
| Human eNOS | 11 | - | [1] | |||
| Human iNOS | 34 | - | [1] | |||
| 7-Nitroindazole (7-NI) | Rat nNOS | - | 47 | ~50-fold | ~2-fold | [3] |
| Rat eNOS | - | 2400 | [3] | |||
| Murine iNOS | - | 100 | [3] | |||
| Nω-Propyl-L-arginine (L-NPA) | Bovine nNOS | 57 | - | Modest | High | [2] |
| 1400W Dihydrochloride | Human iNOS | 7 | - | - | High | [2] |
| L-NAME hydrochloride | Bovine nNOS | 15 | - | ~2.6-fold | ~293-fold | [1] |
| Human eNOS | 39 | - | [1] | |||
| Murine iNOS | 4400 | - | [1] |
Note: Selectivity is calculated as a ratio of the Ki or IC50 values. A higher fold value indicates greater selectivity for nNOS.
Analysis: this compound demonstrates high potency for both nNOS and iNOS, with Ki values of 16 nM and 7.4 nM, respectively.[1] Its selectivity for nNOS over eNOS is approximately 22.5-fold.[1][2] However, it is noteworthy that 1,4-PBIT is actually more potent against iNOS than nNOS. In cellular assays, its potency against iNOS is significantly reduced, with an IC50 of 30 µM in DLD-1 cells, which is suggested to be due to poor membrane permeability.[1] When compared to other inhibitors, S-Methyl-L-thiocitrulline (SMTC) shows higher selectivity for nNOS over both eNOS and iNOS.[1] 7-Nitroindazole exhibits good selectivity for nNOS over eNOS but less so over iNOS.[3] L-NPA is reported to have high selectivity for nNOS over iNOS.[2] L-NAME, a commonly used non-selective inhibitor, shows some preference for nNOS and eNOS over iNOS.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of NOS inhibitors.
In Vitro NOS Inhibition Assay (Radiometric L-Citrulline Formation Assay)
This assay is a widely accepted method for determining the inhibitory activity of compounds against purified NOS isoforms by measuring the conversion of radiolabeled L-arginine to L-citrulline.[1]
1. Reagents and Materials:
-
Purified recombinant human nNOS, eNOS, or iNOS
-
L-[14C]arginine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Inhibitor stock solutions
-
Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA and 2 mM EGTA)
-
Dowex AG 50WX-8 resin (sodium form)
-
Scintillation cocktail and counter
2. Assay Procedure:
-
A reaction mixture is prepared on ice, containing the reaction buffer, cofactors, and calmodulin (if necessary).
-
The test inhibitor at various concentrations or a vehicle control is added to the respective tubes.
-
The purified NOS enzyme is added to the mixture and pre-incubated for a specified time.
-
The reaction is initiated by the addition of L-[14C]arginine and incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
The reaction is terminated by the addition of the stop buffer.
-
The reaction mixture is applied to a column containing Dowex AG 50WX-8 resin. The positively charged L-[14C]arginine binds to the resin, while the neutral L-[14C]citrulline passes through.
-
The eluate containing L-[14C]citrulline is collected.
-
A scintillation cocktail is added to the eluate, and the radioactivity is quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the Km of the substrate is known.
Hemoglobin Capture Assay
This spectrophotometric assay measures the formation of the NO-hemoglobin complex to determine NOS activity.
1. Reagents and Materials:
-
Purified recombinant NOS enzymes
-
L-arginine
-
Cofactors (NADPH, FAD, FMN, BH4)
-
Calmodulin (for nNOS and eNOS)
-
Oxyhemoglobin
-
HEPES buffer (pH 7.4)
-
Inhibitor stock solutions
-
Microplate reader
2. Assay Procedure:
-
A reaction mixture containing HEPES buffer, L-arginine, cofactors, and oxyhemoglobin is prepared in a 96-well plate. For nNOS and eNOS, CaCl2 and calmodulin are also included.
-
Varying concentrations of the test inhibitor are added to the wells.
-
The reaction is initiated by the addition of the respective NOS enzyme.
-
The increase in absorbance at 401 nm, corresponding to the formation of the NO-hemoglobin complex, is monitored immediately for a set period (e.g., 60 seconds).
3. Data Analysis:
-
Initial reaction rates are calculated from the absorbance data.
-
The percent inhibition for each inhibitor concentration is determined.
-
IC50 and Ki values are calculated as described for the radiometric assay.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Neuronal Nitric Oxide Synthase (nNOS) signaling pathway.
Caption: Experimental workflow for determining NOS inhibitor potency.
Conclusion
This compound is a potent inhibitor of both nNOS and iNOS. While it exhibits good selectivity for nNOS over eNOS, its higher potency for iNOS complicates its use as a specific nNOS inhibitor in systems where both isoforms are present. The significant drop in potency in cellular assays also raises questions about its bioavailability and intracellular activity. For researchers seeking highly selective nNOS inhibition, compounds like S-Methyl-L-thiocitrulline may offer a more targeted approach. The choice of inhibitor will ultimately depend on the specific experimental context and the desired balance between potency and selectivity. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies of nitric oxide signaling.
References
Evaluating the Therapeutic Potential of PBIT in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one (PBIT), a small molecule inhibitor of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone demethylases. PBIT has emerged as a promising candidate for epigenetic therapy, particularly in oncology. This document objectively compares the performance of PBIT with other alternatives, supported by available preclinical experimental data.
Mechanism of Action: Targeting Histone Demethylation
PBIT is a cell-permeable, reversible inhibitor of the JARID1 family of enzymes, which are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4). Specifically, PBIT targets JARID1A, JARID1B, and JARID1C, with a higher potency for JARID1B.[1] The demethylation of H3K4 is a critical epigenetic modification that regulates gene expression. By inhibiting JARID1 enzymes, PBIT leads to an increase in H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription.[2] The therapeutic rationale for PBIT lies in its ability to reactivate tumor suppressor genes that are silenced by JARID1-mediated demethylation.
The primary target of interest for PBIT in oncology is JARID1B (also known as KDM5B or PLU1), which is overexpressed in various cancers, including breast, prostate, and lung cancer.[2] High levels of JARID1B are often associated with tumor progression, drug resistance, and a cancer stem cell-like phenotype.[3]
In Vitro Efficacy of PBIT
Preclinical studies have demonstrated the anti-proliferative effects of PBIT in various cancer cell lines. A key finding is that the efficacy of PBIT is often dependent on the expression levels of JARID1B.
| Compound | Target(s) | IC50 (Enzymatic Assay) | Cell Line | Effect | Reference |
| PBIT | JARID1A, JARID1B, JARID1C | JARID1A: 6 µM, JARID1B: ~3 µM, JARID1C: 4.9 µM | UACC-812 (Breast Cancer, high JARID1B) | Significant inhibition of cell proliferation. | [1][2] |
| MCF7 (Breast Cancer, lower JARID1B) | Minimal toxicity. | [1] | |||
| MCF10A (Non-tumorigenic breast) | Minimal toxicity. | [1] | |||
| Canine Melanoma (Cisplatin-resistant) | Retained effectiveness, suggesting potential to overcome drug resistance. | ||||
| CPI-455 | Pan-KDM5 inhibitor | KDM5A: 10 nM | Multiple cancer cell lines | Decreases the number of drug-tolerant persister cells. | [4] |
| KDOAM-25 | JARID1 family inhibitor | Not specified | Canine Melanoma | Required concentrations >50 µM for significant reduction in cell number. | [5] |
| 2,4-PDCA | Broad-spectrum JmjC inhibitor | Not specified | Canine Melanoma | Moderate reduction in cell survival and modulation of DNA damage response. | [6] |
In Vivo Preclinical Data: A Noted Gap
A critical aspect of evaluating a therapeutic candidate is its efficacy in in vivo models. However, despite the promising in vitro data, there is a notable absence of published in vivo preclinical studies for PBIT. This significant data gap limits a comprehensive assessment of its therapeutic potential, including its pharmacokinetic properties, tolerability, and anti-tumor activity in a living organism.
In contrast, some in vivo data is available for other JARID1 inhibitors. For instance, CPI-455, a pan-KDM5 inhibitor, has been evaluated in vivo, where it demonstrated the ability to increase global H3K4 trimethylation and showed effects on inflammation in mouse models.[4] The lack of in vivo data for PBIT is a key area that requires further investigation to validate its potential as a therapeutic agent.
Signaling Pathways and Experimental Workflows
The inhibitory action of PBIT on JARID1B has downstream consequences on cellular signaling pathways implicated in cancer progression. One of the key pathways affected is the PI3K/Akt signaling cascade. JARID1B has been shown to repress the expression of the tumor suppressor PTEN.[7][8] By inhibiting JARID1B, PBIT can potentially lead to the re-expression of PTEN, which in turn would inhibit the pro-survival PI3K/Akt pathway.
Below are diagrams illustrating the proposed signaling pathway of JARID1B and a typical experimental workflow for evaluating JARID1 inhibitors.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. JARID1B Expression Plays a Critical Role in Chemoresistance and Stem Cell-Like Phenotype of Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JARID1-targeted histone H3 demethylase inhibitors exhibit anti-proliferative activity and overcome cisplatin resistance in canine oral melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JARID1 Histone Demethylases: Emerging Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of oncogenic PI3-kinase signaling by JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JARID1B promotes metastasis and epithelial-mesenchymal transition via PTEN/AKT signaling in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-PBIT Dihydrobromide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,4-PBIT dihydrobromide, a potent inhibitor of nitric oxide synthases, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated waste materials. Due to its nature as a brominated organic compound and a thiourea derivative, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Classification: All materials contaminated with this compound, including aqueous solutions, used solvents, reaction residues, and contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous chemical waste. Specifically, it should be categorized as "Halogenated Organic Waste".[1]
-
Segregation: It is critical to segregate this compound waste from other waste streams. Do not mix it with incompatible materials such as strong acids, bases, or oxidizing agents to prevent potentially violent reactions.
2. Waste Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Place all contaminated solid materials, such as gloves, filter paper, and pipette tips, into a separate, designated solid hazardous waste container.[1]
-
Empty Containers: To be considered non-hazardous, empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
3. Container Labeling:
-
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific waste category: "Halogenated Organic Waste"
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant")
-
The accumulation start date and the name of the generating researcher or lab.
-
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept tightly sealed except when adding waste.
-
Use secondary containment, such as a tray, to capture any potential leaks or spills.
-
Do not allow waste to accumulate in the laboratory. Adhere to the quantitative limits for hazardous waste storage as outlined by your institution and local regulations.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
Quantitative Data for Hazardous Waste Management
The following table summarizes typical accumulation limits for hazardous waste in a laboratory setting. These are general guidelines, and researchers must adhere to the specific limits set by their institution and local regulatory agencies.
| Waste Type | Maximum Accumulation Volume/Weight | Storage Time Limit |
| General Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Up to 12 months (unless limit is reached sooner) |
Data sourced from general laboratory safety guidelines.[1]
Experimental Protocols for Spill Management
In the event of a small spill of this compound solution:
-
Alert personnel in the immediate area and, if necessary, evacuate.
-
If the substance is flammable, extinguish all nearby ignition sources.
-
For small spills, treatment with a reducing agent like sodium thiosulfate can be considered to neutralize the bromine component before absorption.
-
Absorb the spill using an inert, non-combustible absorbent material such as diatomite or universal binders.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Dispose of all cleanup materials as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling 1,4-PBIT Dihydrobromide
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive operational and disposal plan for 1,4-PBIT dihydrobromide, a potent inhibitor of nitric oxide synthases (NOS). While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, adherence to prudent laboratory practices and the use of personal protective equipment are essential to minimize exposure and ensure a safe working environment.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀Br₂N₄S₂ | [1] |
| Molecular Weight | 444.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting/Freezing Point | 234-236 °C | [1] |
| Storage Temperature | -20°C, sealed, away from moisture | [1] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to prevent contamination and ensure personnel safety. The following step-by-step guidance outlines the recommended procedures and necessary personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1] A chemical fume hood is recommended, especially when weighing or transferring the powder, to minimize the risk of inhalation.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[1]
Personal Protective Equipment (PPE)
Even with substances not classified as hazardous, a comprehensive suite of PPE is recommended to create a barrier between the handler and the chemical.[2]
| PPE Category | Specifications and Best Practices |
| Eye and Face Protection | Wear safety glasses with side shields or chemical safety goggles to protect against splashes.[1] A face shield may be necessary for larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene.[1] It is advisable to use powder-free gloves to prevent contamination of the work area.[3] Gloves should be inspected for any damage before use and changed regularly.[3] |
| Body Protection | A laboratory coat or a disposable gown should be worn to protect the skin and clothing from contamination.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[3] |
Handling Procedures
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Weighing and Transfer:
-
Perform these operations in a chemical fume hood to contain any airborne powder.
-
Use a spatula or other appropriate tool to handle the solid material.
-
Avoid creating dust. If possible, use a solution of the compound instead of the powder.
-
-
Spill Management:
-
In case of a spill, prevent further leakage or spillage.
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
For solutions, absorb with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
Dispose of the contaminated material according to the disposal plan.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Material: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, sealed waste container for chemical waste disposal.
-
Aqueous Solutions: For waste containing bromide ions, disposal methods can vary based on concentration.
-
For very dilute, non-hazardous aqueous solutions, disposal down the drain with copious amounts of water may be permissible, depending on institutional guidelines.
-
For more concentrated solutions, or if required by local regulations, the waste should be collected for chemical waste disposal. Treatment to neutralize the bromide ions can be an option, but this should only be performed by trained personnel following established protocols.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
